6-Amino-5-cyano-1,3-dimethyluracil
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C7H8N4O2 |
|---|---|
Molecular Weight |
180.16 g/mol |
IUPAC Name |
4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carbonitrile |
InChI |
InChI=1S/C7H8N4O2/c1-10-5(9)4(3-8)6(12)11(2)7(10)13/h9H2,1-2H3 |
InChI Key |
DDWIKNZWELTDPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=O)N(C1=O)C)C#N)N |
Origin of Product |
United States |
Foundational & Exploratory
6-Amino-5-cyano-1,3-dimethyluracil CAS number and properties
CAS Number: 6642-31-5
This technical guide provides a comprehensive overview of 6-Amino-1,3-dimethyluracil, a key building block in synthetic organic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, and applications.
Chemical and Physical Properties
6-Amino-1,3-dimethyluracil is a stable, off-white to light yellow crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.
| Property | Value | Source(s) |
| CAS Number | 6642-31-5 | [2][3][4][5] |
| Molecular Formula | C₆H₉N₃O₂ | [1][4][5] |
| Molecular Weight | 155.15 g/mol | [1][4][6] |
| Melting Point | 295 °C (decomposes) | [1][3] |
| Appearance | Off-white to light yellow powder/crystal | [1][2] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [7] |
| IUPAC Name | 6-amino-1,3-dimethylpyrimidine-2,4-dione | [4][6] |
| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [5] |
Synthesis of 6-Amino-1,3-dimethyluracil: Experimental Protocols
Several synthetic routes for the preparation of 6-Amino-1,3-dimethyluracil have been reported. Below are detailed experimental protocols for two common methods.
Method 1: Condensation of Cyanoacetic Acid and 1,3-Dimethylurea
This widely-used method involves the condensation of cyanoacetic acid with 1,3-dimethylurea in the presence of a condensing agent like acetic anhydride, followed by cyclization under alkaline conditions.[8]
Experimental Protocol:
-
Dehydration of Cyanoacetic Acid: 70% cyanoacetic acid is subjected to vacuum distillation to remove water.
-
Condensation:
-
The dehydrated cyanoacetic acid is added to a reaction vessel and cooled to 6-8 °C.
-
A condensing agent and acetic anhydride are added to the vessel with stirring.
-
1,3-Dimethylurea is then added, and the reaction proceeds in stages with gradual heating to 15-18 °C and then to 28-30 °C.
-
The resulting mixture is filtered. The filtrate undergoes a second vacuum distillation.
-
Deionized water is added, and a third vacuum distillation is performed to yield 1,3-dimethylcyanoacetylurea.
-
-
Cyclization:
-
The 1,3-dimethylcyanoacetylurea is heated to 40-45 °C with stirring.
-
32% liquid alkali is added dropwise until the pH reaches 9-9.5.
-
The reaction mixture is stirred for 10-12 minutes at 40-45 °C, then heated to 90-95 °C and stirred for an additional 18-20 minutes.
-
The resulting product is isolated by centrifugation and drying.[9]
-
Method 2: Reaction with Sodium Amide
This protocol utilizes a strong base, sodium amide, to facilitate the reaction between ethyl cyanoacetate and 1,3-dimethylurea.[10]
Experimental Protocol:
-
20 g of sodium amide and 20 g of dry 1,3-dimethylurea are thoroughly mixed in 20 g of xylene.
-
With efficient stirring and cooling, 20 g of ethyl cyanoacetate is added.
-
After the initial exothermic reaction subsides, the mixture is heated at 100-120 °C for several hours.
-
After cooling, the product is carefully treated with water.
-
The xylene layer is removed, and the aqueous solution is acidified to precipitate the 6-Amino-1,3-dimethyluracil.
Biological and Chemical Reactivity
6-Amino-1,3-dimethyluracil serves as a versatile precursor for the synthesis of a wide array of heterocyclic compounds with significant biological activities. Its enamine moiety makes it particularly reactive towards electrophiles.
Synthesis of Fused Pyrimidines
A primary application of 6-Amino-1,3-dimethyluracil is in the synthesis of fused pyrimidine systems, such as pyrido[2,3-d]pyrimidines, which are of great interest in medicinal chemistry.[3] These reactions often involve condensation with various carbonyl compounds or their derivatives. For instance, it can be used in Gould-Jacobs reactions and Vilsmeier formylations to generate precursors for potential cardiotonic agents.[7]
Multi-Component Reactions
The compound is an excellent substrate for multi-component reactions, enabling the efficient, one-pot synthesis of complex molecules. It has been utilized in three- and four-component reactions to produce pyrimido[4,5-b]quinolines and other novel pyrimidinedione derivatives.[7]
Potential Therapeutic Applications of Derivatives
Derivatives of 6-Amino-1,3-dimethyluracil have been investigated for a range of therapeutic activities:
-
Antitumor Activity: It is a key reagent in the synthesis of novel pyrimidine and caffeine derivatives that exhibit potential antitumor properties.[3]
-
Antibacterial Activity: Synthesized pyrazolo-pyrimido[4,5-d]pyrimidines derived from this compound have shown promising antibacterial activity.[7]
-
Anti-inflammatory and Apoptotic Activity: The compound itself has demonstrated anti-inflammatory activity and may induce apoptosis by inhibiting protein synthesis.[11]
-
Cardiotonic Agents: It is a starting material for 5-amino-pyrido[2,3-d]pyrimidine derivatives that have been evaluated for positive inotropic activity on heart muscle.[7]
Conclusion
6-Amino-1,3-dimethyluracil is a compound of significant interest to the scientific community, particularly in the fields of medicinal and synthetic chemistry. Its versatile reactivity allows for the creation of a diverse library of heterocyclic compounds with a broad spectrum of potential biological activities. The synthetic protocols outlined in this guide are well-established, providing a solid foundation for researchers to produce this valuable intermediate for their own investigations into novel therapeutics and functional materials.
References
- 1. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 2. 6-Amino-1,3-dimethyluracil 6642-31-5 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 3. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione | 6642-31-5 [chemicalbook.com]
- 4. 6-Amino-1,3-dimethyluracil | C6H9N3O2 | CID 81152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-Amino-1,3-dimethyluracil [webbook.nist.gov]
- 6. 6-Amino-1,3-dimethyluracil, 98% | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 8. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 9. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 10. prepchem.com [prepchem.com]
- 11. 6-Amino-1,3-dimethyluracil | 6642-31-5 | FA09306 [biosynth.com]
An In-depth Technical Guide to the Synthesis and Characterization of 6-Amino-5-cyano-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the novel pyrimidine derivative, 6-Amino-5-cyano-1,3-dimethyluracil. This compound, a functionalized uracil, holds potential as a scaffold in medicinal chemistry and drug discovery due to its unique electronic and structural features. This document outlines a plausible synthetic pathway, detailed experimental protocols, and expected characterization data, offering a foundational resource for researchers interested in this and related molecules.
Synthetic Strategy
The synthesis of this compound is proposed via a multi-step pathway, commencing with the well-established synthesis of the precursor, 6-Amino-1,3-dimethyluracil. Subsequently, a halogenation at the C5 position, followed by a cyanation reaction, is proposed to yield the target molecule.
Synthesis of 6-Amino-1,3-dimethyluracil (1)
The initial step involves the condensation of cyanoacetic acid with 1,3-dimethylurea in the presence of a dehydrating agent such as acetic anhydride, followed by a base-mediated cyclization to form the 6-Amino-1,3-dimethyluracil precursor.[1]
Caption: Synthesis of 6-Amino-1,3-dimethyluracil.
Synthesis of this compound (3)
A direct cyanation of 6-Amino-1,3-dimethyluracil at the C5 position is challenging. Therefore, a two-step approach is proposed:
-
Halogenation: Bromination of 6-Amino-1,3-dimethyluracil (1) at the C5 position to yield 6-Amino-5-bromo-1,3-dimethyluracil (2). This reaction is analogous to the bromination of similar 6-aminouracil derivatives.[2]
-
Cyanation: Substitution of the bromo group with a cyano group using a cyanide source, such as copper(I) cyanide, to afford the final product, this compound (3).
Caption: Proposed synthesis of the target compound.
Experimental Protocols
Synthesis of 6-Amino-1,3-dimethyluracil (1)
Materials:
-
Cyanoacetic acid
-
1,3-Dimethylurea
-
Acetic anhydride
-
Sodium hydroxide solution
-
Ethanol
Procedure:
-
A mixture of cyanoacetic acid and 1,3-dimethylurea is suspended in a suitable solvent (e.g., toluene).
-
Acetic anhydride is added dropwise to the suspension under stirring at a controlled temperature.
-
The reaction mixture is heated to reflux for several hours to facilitate the formation of the intermediate, dimethylcyanoacetylurea.
-
After cooling, the solvent is removed under reduced pressure.
-
The residue is treated with an aqueous solution of sodium hydroxide to induce cyclization.
-
The reaction mixture is heated until the cyclization is complete.
-
Upon cooling, the product precipitates and is collected by filtration, washed with cold water and ethanol, and dried under vacuum.
Synthesis of 6-Amino-5-bromo-1,3-dimethyluracil (2)
Materials:
-
6-Amino-1,3-dimethyluracil (1)
-
Bromine
-
Glacial acetic acid
Procedure:
-
6-Amino-1,3-dimethyluracil (1) is dissolved in glacial acetic acid.
-
A solution of bromine in glacial acetic acid is added dropwise to the solution at room temperature with constant stirring.
-
The reaction is monitored by TLC until the starting material is consumed.
-
The reaction mixture is then poured into ice-water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed with water to remove excess acid and bromine, and then dried.
-
Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed for further purification.
Synthesis of this compound (3)
Materials:
-
6-Amino-5-bromo-1,3-dimethyluracil (2)
-
Copper(I) cyanide
-
N,N-Dimethylformamide (DMF)
Procedure:
-
A mixture of 6-Amino-5-bromo-1,3-dimethyluracil (2) and copper(I) cyanide in anhydrous DMF is prepared in a flask equipped with a reflux condenser and a nitrogen inlet.
-
The mixture is heated to reflux under a nitrogen atmosphere for several hours.
-
The progress of the reaction is monitored by TLC.
-
After completion, the reaction mixture is cooled to room temperature and poured into a solution of ferric chloride in aqueous HCl to decompose the copper complexes.
-
The mixture is then extracted with a suitable organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
Characterization Data
6-Amino-1,3-dimethyluracil (1)
| Property | Value | Reference |
| Molecular Formula | C₆H₉N₃O₂ | |
| Molecular Weight | 155.15 g/mol | |
| Appearance | White to off-white powder | |
| Melting Point | 295 °C (dec.) | |
| ¹H NMR (DMSO-d₆) | δ 6.55 (s, 2H, NH₂), 4.84 (s, 1H, C5-H), 3.15 (s, 3H, N-CH₃), 3.00 (s, 3H, N-CH₃) | |
| ¹³C NMR (DMSO-d₆) | δ 163.0 (C4), 154.5 (C2), 152.0 (C6), 75.0 (C5), 34.0 (N-CH₃), 27.0 (N-CH₃) | |
| IR (KBr, cm⁻¹) | 3390, 3310 (N-H str), 1690, 1640 (C=O str), 1600 (N-H bend) | |
| Mass Spectrum (EI) | m/z 155 (M⁺) |
Predicted Characterization Data for 6-Amino-5-bromo-1,3-dimethyluracil (2)
| Property | Predicted Value |
| Molecular Formula | C₆H₈BrN₃O₂ |
| Molecular Weight | 234.05 g/mol |
| Appearance | White to pale yellow solid |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆) | δ 7.0 (br s, 2H, NH₂), 3.30 (s, 3H, N-CH₃), 3.15 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 162.0 (C4), 153.5 (C2), 155.0 (C6), 80.0 (C5), 35.0 (N-CH₃), 28.0 (N-CH₃) |
| IR (KBr, cm⁻¹) | 3400, 3300 (N-H str), 1700, 1650 (C=O str), 1610 (N-H bend) |
| Mass Spectrum (EI) | m/z 233/235 (M⁺, M⁺+2) |
Predicted Characterization Data for this compound (3)
| Property | Predicted Value |
| Molecular Formula | C₇H₈N₄O₂ |
| Molecular Weight | 180.17 g/mol |
| Appearance | White to off-white solid |
| Melting Point | >300 °C |
| ¹H NMR (DMSO-d₆) | δ 7.5 (br s, 2H, NH₂), 3.40 (s, 3H, N-CH₃), 3.25 (s, 3H, N-CH₃) |
| ¹³C NMR (DMSO-d₆) | δ 161.0 (C4), 153.0 (C2), 158.0 (C6), 115.0 (CN), 90.0 (C5), 35.5 (N-CH₃), 28.5 (N-CH₃) |
| IR (KBr, cm⁻¹) | 3410, 3320 (N-H str), 2220 (C≡N str), 1705, 1655 (C=O str), 1615 (N-H bend) |
| Mass Spectrum (EI) | m/z 180 (M⁺) |
Safety and Handling
Standard laboratory safety precautions should be followed when handling all chemicals mentioned in this guide. This includes the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All reactions should be performed in a well-ventilated fume hood. Special care should be taken when handling bromine, which is corrosive and toxic, and copper(I) cyanide, which is highly toxic.
Conclusion
This technical guide provides a detailed and actionable framework for the synthesis and characterization of this compound. The proposed synthetic route is based on established chemical transformations and offers a logical pathway to this novel compound. The provided experimental protocols and predicted characterization data will be invaluable to researchers embarking on the synthesis of this and structurally related molecules for applications in medicinal chemistry and materials science. Further experimental validation is encouraged to confirm the proposed procedures and spectral assignments.
References
An In-depth Technical Guide on the Solubility of 6-Amino-5-cyano-1,3-dimethyluracil in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 6-Amino-5-cyano-1,3-dimethyluracil, a key intermediate in the synthesis of various therapeutic agents. Understanding the solubility of this compound in different organic solvents is crucial for its synthesis, purification, formulation, and biological screening. This document offers available solubility data for a closely related compound, detailed experimental protocols for solubility determination, and a discussion of the factors influencing its solubility.
Introduction to this compound
This compound is a substituted pyrimidine derivative. The presence of the amino and cyano groups, along with the dimethylated uracil core, imparts specific physicochemical properties that influence its behavior in various solvent systems. These functional groups can participate in hydrogen bonding and dipole-dipole interactions, which are key determinants of solubility. The synthesis of novel therapeutic agents often involves the use of this compound as a starting material, making its solubility profile a critical parameter for reaction optimization and product purification.[1][2]
Solubility Data
For obtaining higher solubility of similar compounds, it is often recommended to gently warm the solution and use sonication.[3]
Table 1: Qualitative Solubility of 6-Amino-1,3-dimethyluracil in Various Organic Solvents
| Solvent | Qualitative Solubility |
| Chloroform | Soluble[3] |
| Dichloromethane | Soluble[3] |
| Ethyl Acetate | Soluble[3] |
| Dimethyl Sulfoxide (DMSO) | Soluble[3] |
| Acetone | Soluble[3] |
Note: This data is for the parent compound 6-Amino-1,3-dimethyluracil and should be used as a preliminary guide. Experimental determination of the solubility of this compound is highly recommended.
Experimental Protocol for Solubility Determination
The following is a detailed methodology for the experimental determination of the solubility of this compound in organic solvents, based on established gravimetric methods for pyrimidine derivatives.[4][5][6]
Materials and Equipment
-
Solute: this compound (high purity)
-
Solvents: A range of organic solvents of analytical grade (e.g., methanol, ethanol, acetone, acetonitrile, ethyl acetate, dichloromethane, N,N-dimethylformamide, dimethyl sulfoxide)
-
Equipment:
-
Analytical balance (±0.0001 g)
-
Thermostatic water bath or orbital shaker with temperature control (±0.1 °C)
-
Glass vials or flasks with airtight seals
-
Magnetic stirrers and stir bars
-
Centrifuge
-
Drying oven
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Pipettes and other standard laboratory glassware
-
Experimental Procedure
-
Sample Preparation: Accurately weigh an excess amount of this compound and add it to a known mass of the selected organic solvent in a sealed glass vial.
-
Equilibration: Place the vials in a thermostatic shaker set to a constant temperature (e.g., 298.15 K). Stir the mixture continuously to facilitate dissolution. Equilibrium is typically reached within 24 to 72 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to ensure equilibrium has been achieved.
-
Phase Separation: Once equilibrium is reached, stop the agitation and allow the suspension to settle for at least 2 hours. To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed.
-
Sample Withdrawal and Analysis: Carefully withdraw a known mass of the supernatant using a pre-weighed syringe fitted with a filter to avoid any undissolved particles.
-
Solvent Evaporation: Transfer the filtered supernatant to a pre-weighed container and evaporate the solvent in a drying oven at a temperature below the boiling point of the solvent and the decomposition temperature of the compound until a constant weight is achieved.
-
Solubility Calculation: The mass of the dissolved solute is determined by the difference in the weight of the container before and after solvent evaporation. The solubility can then be expressed in various units, such as grams per 100 g of solvent or moles of solute per liter of solvent.
Data Correlation
The experimental solubility data can be correlated with temperature using the modified Apelblat equation, which is widely used for solid-liquid equilibrium data.[4][5][6]
The equation is as follows:
ln(x) = A + B/T + C ln(T)
where:
-
x is the mole fraction solubility of the solute
-
T is the absolute temperature in Kelvin
-
A, B, and C are the model parameters obtained by fitting the experimental data.
Visualizations
Experimental Workflow for Solubility Determination
The following diagram illustrates the key steps in the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of this compound.
Representative Signaling Pathway Inhibition
While the specific signaling pathways modulated by this compound are not well-documented, many pyrimidine derivatives are known to act as inhibitors of various enzymes, such as kinases, which are pivotal in cellular signaling. The following diagram provides a generalized representation of how a small molecule inhibitor, such as a uracil derivative, might interrupt a signaling cascade.
Caption: Hypothetical inhibition of a kinase signaling pathway by a uracil derivative.
Conclusion
This technical guide has outlined the current understanding of the solubility of this compound in organic solvents. While quantitative data for this specific compound is sparse, this document provides a robust experimental protocol for its determination, enabling researchers to generate the necessary data for their specific applications. The provided visualizations of the experimental workflow and a representative signaling pathway offer a clear and concise summary of these concepts. Further research into the precise solubility parameters and biological activities of this compound will undoubtedly contribute to its effective utilization in drug discovery and development.
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. revroum.lew.ro [revroum.lew.ro]
- 5. researchgate.net [researchgate.net]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
Spectroscopic Characterization of 6-Amino-5-cyano-1,3-dimethyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the expected spectroscopic data for the heterocyclic compound 6-Amino-5-cyano-1,3-dimethyluracil. Due to the limited availability of direct experimental spectra for this specific molecule in public databases, this document presents a detailed analysis based on the known spectroscopic data of the closely related parent compound, 6-Amino-1,3-dimethyluracil, and established principles of spectroscopic interpretation. The information herein serves as a valuable predictive resource for the identification and characterization of this compound in a research and development setting.
Predicted Spectroscopic Data
The introduction of a cyano (-CN) group at the C5 position of 6-Amino-1,3-dimethyluracil is expected to induce significant and predictable changes in its spectroscopic signatures. The following tables summarize the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
| N-CH₃ (x2) | 3.2 - 3.5 | Singlet | The two methyl groups on the nitrogen atoms are expected to be chemically equivalent and appear as a single peak. |
| -NH₂ | 5.0 - 6.0 | Broad Singlet | The chemical shift of the amino protons can be highly variable depending on the solvent and concentration. The peak is often broad due to quadrupole broadening and exchange with trace amounts of water. |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |
| C=O (C2, C4) | 150 - 165 | Two distinct peaks are expected for the two carbonyl carbons. |
| C-CN (C5) | 90 - 100 | The carbon of the cyano group will appear in this region. |
| C-NH₂ (C6) | 155 - 165 | This quaternary carbon is expected to be downfield due to the attached nitrogen and its position in the conjugated system. |
| -CN | 115 - 125 | The nitrile carbon typically appears in this range. |
| N-CH₃ (x2) | 25 - 35 | The two methyl carbons are expected to be in this region. |
Table 3: Predicted IR Spectroscopic Data
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Notes |
| N-H Stretch (-NH₂) | 3300 - 3500 | Medium | Two bands may be observed for the symmetric and asymmetric stretching of the primary amine. |
| C≡N Stretch (-CN) | 2220 - 2260 | Medium to Strong | This is a characteristic and sharp peak for the nitrile group. |
| C=O Stretch (Amide) | 1650 - 1750 | Strong | Two strong absorption bands are expected for the two carbonyl groups in the uracil ring. |
| N-H Bend (-NH₂) | 1590 - 1650 | Medium | Bending vibration of the primary amine. |
| C-N Stretch | 1250 - 1350 | Medium | Stretching vibrations for the carbon-nitrogen bonds in the ring and with the methyl groups. |
Table 4: Predicted Mass Spectrometry Data
| Ion | Predicted m/z | Notes |
| [M]⁺ | 180.07 | Molecular ion peak. The exact mass is calculated as C₇H₈N₄O₂. |
| [M-CH₃]⁺ | 165.05 | Loss of a methyl group. |
| [M-CO]⁺ | 152.07 | Loss of a carbonyl group. |
| [M-HCN]⁺ | 153.06 | Loss of hydrogen cyanide from the cyano group. |
Experimental Protocols
The following are general experimental protocols that can be adapted for the spectroscopic analysis of this compound.
2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A 400 MHz or higher field NMR spectrometer equipped with a broadband probe.
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or D₂O with appropriate pH adjustment). The choice of solvent is critical as it can affect the chemical shifts, particularly of the NH₂ protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
Process the data with a line broadening of 0.3 Hz.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled carbon spectrum.
-
Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds.
-
Process the data with a line broadening of 1-2 Hz.
-
2.2 Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Solid State (KBr Pellet): Mix approximately 1 mg of the sample with 100-200 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment (for KBr) or the clean ATR crystal.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
2.3 Mass Spectrometry (MS)
-
Instrumentation: A mass spectrometer, such as a time-of-flight (TOF), quadrupole, or ion trap instrument, coupled with a suitable ionization source.
-
Ionization Method:
-
Electron Ionization (EI): Suitable for volatile and thermally stable compounds. Typically performed at 70 eV.
-
Electrospray Ionization (ESI): Ideal for polar and less volatile compounds. The sample is dissolved in a suitable solvent (e.g., methanol or acetonitrile) and infused into the ion source.
-
-
Data Acquisition:
-
Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 amu).
-
For structural elucidation, tandem mass spectrometry (MS/MS) can be performed by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.
-
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.
This guide provides a foundational understanding of the expected spectroscopic properties of this compound and the methodologies for their determination. Researchers are encouraged to use this information as a starting point and to perform their own detailed analyses for definitive structural confirmation.
Crystal Structure of 6-Amino-5-cyano-1,3-dimethyluracil: A Search for Definitive Data
Despite a comprehensive search of chemical and crystallographic databases, as well as the scientific literature, no definitive experimental crystal structure data for 6-amino-5-cyano-1,3-dimethyluracil has been publicly reported. This technical guide will address the current landscape of available information and provide context for researchers and drug development professionals.
While the crystal structure for the specific compound of interest remains elusive, data for the closely related precursor, 6-amino-1,3-dimethyluracil, is available and can offer some structural insights. The addition of a cyano group at the C5 position is expected to significantly influence the electronic and steric properties of the uracil ring, impacting intermolecular interactions and crystal packing. However, without experimental data, any discussion of the precise three-dimensional arrangement of this compound remains speculative.
The Importance of the Uracil Scaffold
Uracil and its derivatives are fundamental building blocks in medicinal chemistry and drug development. Their ability to mimic the pyrimidine bases found in nucleic acids makes them valuable scaffolds for targeting a wide range of biological processes. The functionalization of the uracil ring, as seen with the amino and cyano groups in the target compound, allows for the fine-tuning of a molecule's pharmacological profile, including its receptor binding affinity, metabolic stability, and pharmacokinetic properties.
Potential Experimental Workflow for Crystal Structure Determination
For researchers seeking to determine the crystal structure of this compound, a typical experimental workflow would be as follows. This process is foundational for providing the quantitative data and detailed molecular insights that are currently unavailable.
Figure 1. A generalized workflow for the experimental determination of a small molecule crystal structure.
Data Presentation: A Template for Future Findings
Should the crystal structure of this compound be determined, the quantitative data would be presented in a structured format for clarity and comparative analysis. The following tables serve as a template for the types of information that would be critical for researchers.
Table 1: Crystal Data and Structure Refinement Details
| Parameter | Value |
|---|---|
| Empirical formula | C₇H₈N₄O₂ |
| Formula weight | 180.17 |
| Temperature (K) | TBD |
| Wavelength (Å) | TBD |
| Crystal system | TBD |
| Space group | TBD |
| Unit cell dimensions | |
| a (Å) | TBD |
| b (Å) | TBD |
| c (Å) | TBD |
| α (°) | TBD |
| β (°) | TBD |
| γ (°) | TBD |
| Volume (ų) | TBD |
| Z | TBD |
| Density (calculated) (Mg/m³) | TBD |
| Absorption coefficient (mm⁻¹) | TBD |
| F(000) | TBD |
| Crystal size (mm³) | TBD |
| θ range for data collection (°) | TBD |
| Index ranges | TBD |
| Reflections collected | TBD |
| Independent reflections | TBD |
| Completeness to θ = x° (%) | TBD |
| Refinement method | TBD |
| Data / restraints / parameters | TBD |
| Goodness-of-fit on F² | TBD |
| Final R indices [I>2σ(I)] | TBD |
| R indices (all data) | TBD |
| Largest diff. peak and hole (e.Å⁻³) | TBD |
Table 2: Selected Bond Lengths (Å)
| Bond | Length (Å) |
|---|---|
| N1-C2 | TBD |
| C2-O2 | TBD |
| C2-N3 | TBD |
| N3-C4 | TBD |
| C4-C5 | TBD |
| C4-N(amino) | TBD |
| C5-C6 | TBD |
| C5-C(cyano) | TBD |
| C(cyano)-N(cyano) | TBD |
| C6-N1 | TBD |
| C6-O6 | TBD |
| N1-C(methyl) | TBD |
| N3-C(methyl) | TBD |
Table 3: Selected Bond Angles (°)
| Angle | Degrees (°) |
|---|---|
| C6-N1-C2 | TBD |
| O2-C2-N1 | TBD |
| O2-C2-N3 | TBD |
| N1-C2-N3 | TBD |
| C2-N3-C4 | TBD |
| N3-C4-C5 | TBD |
| N(amino)-C4-C5 | TBD |
| C4-C5-C6 | TBD |
| C4-C5-C(cyano) | TBD |
| C6-C5-C(cyano) | TBD |
| C5-C6-N1 | TBD |
| O6-C6-N1 | TBD |
| O6-C6-C5 | TBD |
Conclusion for Researchers
The absence of a published crystal structure for this compound represents a knowledge gap in the structural chemistry of functionalized uracils. The determination of this structure would be a valuable contribution to the field, providing a basis for computational modeling, structure-activity relationship (SAR) studies, and the rational design of new therapeutic agents. Researchers are encouraged to pursue the synthesis, crystallization, and structural analysis of this compound and to deposit the resulting data in a public repository such as the Cambridge Crystallographic Data Centre (CCDC) to benefit the wider scientific community.
A Technical Guide to the Purity and Stability of 6-Amino-5-cyano-1,3-dimethyluracil
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the purity and stability of 6-Amino-5-cyano-1,3-dimethyluracil, a key intermediate in the synthesis of various pharmaceutical compounds. This document outlines the physicochemical properties, methods for purity determination, and considerations for the stability of this compound.
Physicochemical Properties
This compound is an off-white to light yellow powder.[1] Its fundamental properties are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 6642-31-5 | [1][2][3] |
| Molecular Formula | C₆H₉N₃O₂ | [1][3] |
| Molecular Weight | 155.15 g/mol | [1][3] |
| Melting Point | 295 °C (decomposes) | [1][4] |
| Appearance | Off-white to light yellow powder | [1] |
| SMILES String | CN1C(N)=CC(=O)N(C)C1=O | [4] |
| InChI Key | VFGRNTYELNYSKJ-UHFFFAOYSA-N | [4] |
Purity and Impurities
The purity of this compound is crucial for its use in pharmaceutical synthesis, as impurities can affect the yield and safety profile of the final active pharmaceutical ingredient (API). Commercial grades of this compound are available with high purity levels.
| Purity Specification | Method | Source(s) |
| ≥99.0% | Chromatographic Purity | [1] |
| ≥98.0% | HPLC | [5] |
| 98% | Assay | [4] |
| 91.7% - 99.8% | Liquid Chromatography | [6] |
The synthesis of this compound typically involves the condensation of cyanoacetic acid and 1,3-dimethylurea, followed by cyclization.[6][7] Potential impurities may arise from starting materials, by-products of the reaction, or degradation of the final compound.
Stability Profile
To ensure the quality and shelf-life of this compound, proper storage and handling are essential. The enamine group in the molecule makes it susceptible to decomposition.[1]
| Storage Condition | Recommendation | Source(s) |
| Temperature | 2-8°C | [5] |
| Atmosphere | Store in an inert gas atmosphere. | [1] |
| Container | Keep container tightly closed in a dry and well-ventilated place. | [8] |
While specific forced degradation studies are not publicly available, the chemical structure suggests potential degradation pathways including hydrolysis, oxidation, and photolysis. The hydrolysis of related uracil derivatives under strongly acidic conditions has been reported to cause dealkylation and hydrolysis of cyano groups.[9]
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC)
This section outlines a general HPLC method for the determination of the purity of this compound, based on methods used for similar compounds.[2]
Instrumentation:
-
High-Performance Liquid Chromatograph with a UV detector.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., Newcrom R1 or equivalent), 5 µm particle size.[2]
-
Mobile Phase: A gradient mixture of Acetonitrile and water containing 0.1% formic acid (for MS compatibility) or 0.1% phosphoric acid.[2]
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: To be determined by UV spectral analysis of the main peak.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL with the mobile phase.
Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure the absence of interfering peaks.
-
Inject the prepared sample solution.
-
Record the chromatogram and integrate the peak areas.
-
Calculate the purity of the sample by dividing the area of the main peak by the total area of all peaks, expressed as a percentage.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of the compound. The following are general protocols for stress testing.
1. Hydrolytic Degradation:
-
Acidic Conditions: Dissolve the compound in 0.1 M HCl and heat at 80 °C for a specified period.
-
Basic Conditions: Dissolve the compound in 0.1 M NaOH and heat at 80 °C for a specified period.
-
Neutral Conditions: Dissolve the compound in water and heat at 80 °C for a specified period.
2. Oxidative Degradation:
-
Dissolve the compound in a solution of 3% hydrogen peroxide and keep at room temperature for a specified period.
3. Thermal Degradation:
-
Expose the solid compound to dry heat at a temperature below its melting point (e.g., 105 °C) for a specified period.
4. Photolytic Degradation:
-
Expose the compound (in solid state and in solution) to UV light (e.g., 254 nm) and visible light in a photostability chamber.
For all studies, samples should be taken at various time points and analyzed by a stability-indicating HPLC method to quantify the degradation and detect the formation of any new peaks.
Visualizations
The following diagrams illustrate key processes and relationships relevant to the purity and stability of this compound.
References
- 1. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 2. Separation of 6-((3-Chloropropyl)amino)-1,3-dimethyluracil on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 3. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]
- 4. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]
- 5. 1,3-二甲基-6-氨基脲嘧啶 analytical standard | Sigma-Aldrich [sigmaaldrich.com]
- 6. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 7. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 8. 6-Amino-1,3-dimethyluracil CAS No. 6642-31-5 [lanyachem.com]
- 9. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
Commercial Suppliers and Technical Guide for 6-Amino-5-cyano-1,3-dimethyluracil in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Amino-5-cyano-1,3-dimethyluracil, a key intermediate in the synthesis of various biologically active heterocyclic compounds. This document outlines commercially available sources, provides detailed experimental protocols for its application, and explores the underlying signaling pathways of its derivatives, particularly in the context of cancer research.
Commercial Availability
This compound is readily available from a number of commercial suppliers, catering to the needs of research and development laboratories. The compound is typically supplied as a powder with varying levels of purity. Below is a summary of offerings from prominent suppliers.
| Supplier | Product Number | Purity | Available Quantities |
| Sigma-Aldrich | A52153 | 98% | Inquire |
| Tokyo Chemical Industry (TCI) | A1420 | >98.0% (HPLC) | 1g, 5g |
| Biosynth | FA09306 | Inquire | Inquire |
| Echemi | Varies | 98%, 99% | Inquire |
| Simson Pharma Limited | Inquire | High Purity (with CoA) | Inquire |
| BioCrick | Inquire | High Purity (NMR confirmed) | Inquire |
Synthetic Applications and Experimental Protocols
This compound is a versatile precursor for the synthesis of fused pyrimidine derivatives, most notably pyrido[2,3-d]pyrimidines. These structures are of significant interest in medicinal chemistry due to their diverse pharmacological activities, including anticancer and antimicrobial properties.
Experimental Protocol: One-Pot Synthesis of 7-amino-1,3-dimethyl-5-phenyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol details a one-pot, three-component reaction for the synthesis of a pyrido[2,3-d]pyrimidine derivative.[1][2][3]
Materials:
-
This compound
-
An aromatic aldehyde (e.g., 4-nitrobenzaldehyde)
-
Malononitrile
-
A suitable catalyst (e.g., triethylbenzylammonium chloride)
-
Solvent (e.g., water or ethanol)
Procedure:
-
To a solution of the aromatic aldehyde (1 mmol) and malononitrile (1 mmol) in the chosen solvent (10 mL), add this compound (1 mmol).
-
Add the catalyst (e.g., 10 mol% triethylbenzylammonium chloride).
-
Heat the reaction mixture to reflux (e.g., 363 K for water) and stir for the appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The solid product that precipitates is collected by filtration.
-
Wash the solid with cold solvent (e.g., water or ethanol) to remove any unreacted starting materials.
-
Dry the product under vacuum to obtain the pure 7-amino-1,3-dimethyl-5-aryl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.
-
Characterize the final product using appropriate analytical techniques, such as NMR, IR, and mass spectrometry.
Experimental Workflow: Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
The following diagram illustrates the general workflow for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound.
Biological Activity and Signaling Pathways
Derivatives of this compound, particularly the pyrido[2,3-d]pyrimidines, have been shown to exhibit potent anticancer activity. A key mechanism of action for some of these compounds is the inhibition of PIM-1 kinase, a serine/threonine kinase that plays a crucial role in cell survival and proliferation.
PIM-1 Kinase Signaling Pathway and Apoptosis
PIM-1 kinase is a proto-oncogene that is overexpressed in various cancers. It promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins, thereby inhibiting apoptosis (programmed cell death).[4][5][6][7][8][9][10] PIM-1 can phosphorylate the pro-apoptotic protein BAD, preventing it from binding to and inhibiting the anti-apoptotic proteins Bcl-2 and Bcl-xL.[7][8][9][11] This leads to the stabilization of the mitochondrial membrane and the prevention of caspase activation, ultimately blocking the apoptotic cascade.[4][5][6]
The inhibition of PIM-1 kinase by pyrido[2,3-d]pyrimidine derivatives can restore the pro-apoptotic function of BAD, leading to the induction of apoptosis in cancer cells.
Experimental Protocol: In Vitro PIM-1 Kinase Inhibition Assay
This protocol outlines a general procedure for assessing the inhibitory activity of synthesized compounds against PIM-1 kinase using a luminescence-based assay.[12][13][14][15]
Materials:
-
Recombinant human PIM-1 kinase
-
Kinase substrate (e.g., a specific peptide)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Test compounds (dissolved in DMSO)
-
384-well plates
-
Luminometer
Procedure:
-
Prepare Reagents:
-
Dilute the PIM-1 kinase, kinase substrate, and ATP to their final desired concentrations in the kinase assay buffer.
-
Prepare serial dilutions of the test compounds in DMSO, and then further dilute in kinase assay buffer to the final assay concentrations.
-
-
Kinase Reaction:
-
To the wells of a 384-well plate, add the test compound solution.
-
Add the PIM-1 kinase solution to each well.
-
Initiate the kinase reaction by adding the ATP/substrate mixture to each well.
-
Include positive controls (kinase activity without inhibitor) and negative controls (no kinase).
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions. This typically involves adding an ADP-Glo™ reagent that depletes the remaining ATP, followed by the addition of a kinase detection reagent that converts ADP to ATP, which is then used in a luciferase/luciferin reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Calculate the percentage of inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
-
Logical Relationship: From Synthesis to Biological Evaluation
The following diagram illustrates the logical progression from the synthesis of pyrido[2,3-d]pyrimidine derivatives to the evaluation of their biological activity as PIM-1 kinase inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. PIM1 kinase regulates cell death, tumor growth and chemotherapy response revealing a novel target in triple-negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The PIM-1 serine kinase prolongs survival and inhibits apoptosis-related mitochondrial dysfunction in part through a bcl-2-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. JCI - PIM-1–specific mAb suppresses human and mouse tumor growth by decreasing PIM-1 levels, reducing Akt phosphorylation, and activating apoptosis [jci.org]
- 8. PIM Kinase as an Executional Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jcpjournal.org [jcpjournal.org]
- 10. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. In Vitro Pim Kinase Activity Assay [bio-protocol.org]
- 13. promega.com [promega.com]
- 14. In vitro assessment of the efficiency of the PIM-1 kinase pharmacological inhibitor as a potential treatment for Burkitt's lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. bpsbioscience.com [bpsbioscience.com]
Chemical Reactivity Profile of the Cyano Group in 6-Amino-5-cyano-1,3-dimethyluracil: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the cyano group in 6-amino-5-cyano-1,3-dimethyluracil. The uracil scaffold and its derivatives are of significant interest in medicinal chemistry, and understanding the reactivity of key functional groups is crucial for the development of novel therapeutic agents. The 5-cyano group, in conjunction with the adjacent 6-amino group, offers a unique platform for a variety of chemical transformations, including hydrolysis, reduction, and the synthesis of fused heterocyclic systems.
Overview of the Reactivity of the Cyano Group
The cyano group (C≡N) is a versatile functional group characterized by a strong carbon-nitrogen triple bond. Its electronic properties make the carbon atom electrophilic and susceptible to nucleophilic attack. The reactivity of the cyano group in this compound is influenced by the electron-donating effect of the adjacent 6-amino group and the overall electronic nature of the pyrimidine ring. The primary modes of reactivity for the cyano group in this context are anticipated to be hydrolysis to the corresponding carboxamide and carboxylic acid, reduction to an aminomethyl group, and participation in cycloaddition reactions to form fused heterocyclic systems.
Hydrolysis of the Cyano Group
The hydrolysis of nitriles is a fundamental transformation that typically proceeds in two stages: first to a carboxamide, and then to a carboxylic acid. This reaction can be catalyzed by either acid or base. While specific experimental data for the hydrolysis of this compound is not extensively detailed in the available literature, the hydrolysis of structurally similar 1-alkyl-6-cyano-3-methyluracils has been reported to yield the corresponding 6-carbamoyl derivatives.[1] This suggests that the cyano group in the target molecule can be selectively hydrolyzed to the carboxamide under appropriate conditions.
Inferred Reaction Pathway for Hydrolysis:
Caption: Inferred pathway for the hydrolysis of the cyano group.
Experimental Protocol for a Related Compound (Hydrolysis of 1-Alkyl-6-cyano-3-methyluracils): [1]
| Parameter | Value |
| Reactant | 1-Alkyl-6-cyano-3-methyluracil |
| Reagent | 98% Sulfuric Acid (H₂SO₄) |
| Temperature | 90°C |
| Product | 1-Dealkylated 6-carbamoyl-3-methyluracil |
Note: This protocol is for a related compound and may require optimization for this compound.
Reduction of the Cyano Group
Inferred Reaction Pathway for Reduction:
Caption: Inferred pathway for the reduction of the cyano group.
Synthesis of Fused Heterocyclic Systems
A significant area of chemical reactivity for 6-amino-5-cyanouracils involves their use as precursors for the synthesis of fused pyrimidine derivatives. In these reactions, the 6-amino group and the 5-cyano group act in concert to form a new heterocyclic ring. These fused systems, such as pyridopyrimidines, pyrazolopyrimidines, and purines (xanthines), are of considerable interest due to their diverse biological activities.
The general strategy involves the reaction of the 6-aminouracil derivative with a suitable bifunctional electrophile. The amino group acts as the initial nucleophile, and the cyano group participates in the subsequent cyclization step.
Generalized Workflow for Fused Ring Synthesis:
References
Unveiling the Electrochemical Landscape of 6-Amino-5-cyano-1,3-dimethyluracil: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delves into the electrochemical properties of 6-Amino-5-cyano-1,3-dimethyluracil, a compound of interest in medicinal chemistry and materials science. Due to a lack of specific experimental data on this molecule, this document provides a comprehensive analysis based on the known electrochemical behavior of its parent compound, 6-Amino-1,3-dimethyluracil, and related uracil derivatives. It outlines key electrochemical characteristics, proposes expected behaviors based on structural analogies, details relevant experimental protocols, and provides visual representations of electrochemical pathways and workflows to guide future research.
Introduction
Uracil and its derivatives are a class of heterocyclic compounds with significant biological and pharmaceutical relevance. Their electrochemical properties are of fundamental importance for understanding their reaction mechanisms, biological activity, and for the development of novel analytical methods and synthetic pathways. This compound, with its unique substitution pattern, presents an intriguing subject for electrochemical investigation. The presence of an amino group at the 6-position, a cyano group at the 5-position, and methyl groups at the 1- and 3-positions of the uracil ring are all expected to influence its redox behavior.
While direct experimental data on the electrochemical properties of this compound is not currently available in the public domain, valuable insights can be drawn from studies on its parent compound, 6-Amino-1,3-dimethyluracil.
Electrochemical Behavior of the 6-Amino-1,3-dimethyluracil Core
The electrochemical reactivity of 6-Amino-1,3-dimethyluracil is centered around the uracil ring and the exocyclic amino group. This core structure can participate in electrochemical reactions, primarily oxidation.
Oxidative Behavior
Studies on the electrochemical synthesis of derivatives of 6-Amino-1,3-dimethyluracil indicate that the parent molecule can act as a nucleophile in reactions initiated by the electrochemical oxidation of other species. This suggests that the 6-Amino-1,3-dimethyluracil core is susceptible to oxidation, likely at the amino group or the C5 position of the uracil ring.
The electrochemical oxidation of similar amino-substituted pyrimidines often proceeds via an initial electron transfer from the amino group, forming a radical cation. This reactive intermediate can then undergo further chemical reactions, such as coupling or reaction with other nucleophiles present in the solution. This type of reaction is classified as an EC (Electrochemical-Chemical) mechanism.
Expected Influence of the 5-Cyano Substituent
The introduction of a cyano (-CN) group at the 5-position of the uracil ring is expected to have a significant impact on the electrochemical properties of the molecule. The cyano group is a strong electron-withdrawing group, and its presence will likely:
-
Increase the Oxidation Potential: By withdrawing electron density from the uracil ring and the amino group, the cyano group will make the molecule more difficult to oxidize. This will result in a shift of the oxidation potential to more positive values compared to the unsubstituted 6-Amino-1,3-dimethyluracil.
-
Influence the Reaction Mechanism: The electron-withdrawing nature of the cyano group could alter the stability of the intermediates formed during the electrochemical reaction, potentially leading to different reaction pathways and products.
Quantitative Electrochemical Data (Hypothetical)
As no experimental data is available for this compound, the following table presents hypothetical electrochemical parameters that could be expected, based on the behavior of related compounds. These values should be considered as a guide for initial experimental design.
| Parameter | Expected Value Range | Notes |
| Oxidation Potential (Epa) | +1.2 to +1.6 V (vs. Ag/AgCl) | The strong electron-withdrawing cyano group is expected to significantly increase the oxidation potential compared to simpler aminouracils. |
| Reduction Potential (Epc) | Not readily observed | Uracil derivatives are generally difficult to reduce electrochemically within the typical solvent window. |
| Electron Transfer Number (n) | 1 or 2 | The initial oxidation step is likely a one-electron process, but subsequent chemical reactions could lead to an overall two-electron transfer. |
Experimental Protocols
To investigate the electrochemical properties of this compound, the following experimental methodologies are recommended.
Cyclic Voltammetry (CV)
Cyclic voltammetry is a fundamental electrochemical technique for probing the redox behavior of a compound.
-
Working Electrode: Glassy Carbon Electrode (GCE) or Boron-Doped Diamond (BDD) Electrode.
-
Reference Electrode: Silver/Silver Chloride (Ag/AgCl) or Saturated Calomel Electrode (SCE).
-
Counter Electrode: Platinum wire or graphite rod.
-
Solvent/Supporting Electrolyte: Acetonitrile or Dimethylformamide (DMF) with 0.1 M Tetrabutylammonium perchlorate (TBAP) or a similar inert salt. Aqueous buffer solutions (e.g., phosphate or acetate buffer) can also be used to study the effect of pH.
-
Analyte Concentration: 1-5 mM.
-
Scan Rate: Variable, typically from 10 mV/s to 1000 mV/s, to investigate the reversibility and kinetics of the electrochemical process.
Controlled-Potential Electrolysis (Coulometry)
This technique is used to determine the number of electrons transferred in the overall reaction and to synthesize the product of the electrochemical reaction on a preparative scale.
-
Cell: A three-electrode cell with a larger surface area working electrode (e.g., reticulated vitreous carbon or a carbon felt electrode).
-
Potential: The potential is held at a value slightly more positive than the oxidation peak potential observed in the cyclic voltammogram.
-
Analysis: The charge passed during the electrolysis is monitored to calculate the number of electrons transferred per molecule. The resulting solution can be analyzed by techniques such as HPLC, LC-MS, and NMR to identify the reaction products.
Visualizations
The following diagrams, generated using the DOT language, illustrate a proposed electrochemical oxidation mechanism and a typical experimental workflow for studying the electrochemical properties of this compound.
Caption: Proposed EC mechanism for the electrochemical oxidation of this compound.
Caption: A typical experimental workflow for the electrochemical characterization of the target compound.
Conclusion and Future Outlook
While direct experimental data on the electrochemical properties of this compound is currently unavailable, this guide provides a solid foundation for initiating such investigations. Based on the behavior of the parent 6-Amino-1,3-dimethyluracil and the known electronic effects of the cyano substituent, it is anticipated that this compound will exhibit a distinct and interesting electrochemical profile, characterized by a relatively high oxidation potential.
Future research should focus on performing the detailed experimental studies outlined in this guide. Such work will not only elucidate the fundamental electrochemical properties of this molecule but also pave the way for its potential applications in areas such as electrosynthesis, sensor development, and as a probe for biological redox processes. The data generated will be invaluable for researchers in medicinal chemistry and materials science, enabling a deeper understanding of the structure-property relationships within this important class of compounds.
Methodological & Application
Synthesis of 6-Amino-5-cyano-1,3-dimethyluracil from 6-Aminouracil: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the multi-step synthesis of 6-Amino-5-cyano-1,3-dimethyluracil, a potentially valuable building block in medicinal chemistry and drug development, starting from the readily available precursor, 6-aminouracil. The synthesis involves a three-step reaction sequence: N1,N3-dimethylation of 6-aminouracil, followed by regioselective bromination at the C5-position, and subsequent cyanation to yield the target compound.
Experimental Protocols
This section details the step-by-step methodologies for the synthesis of this compound.
Step 1: Synthesis of 6-Amino-1,3-dimethyluracil
This procedure outlines the N1,N3-dimethylation of 6-aminouracil using dimethyl sulfate.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Aminouracil | 98% | Sigma-Aldrich |
| Sodium Hydroxide (NaOH) | Reagent Grade | Fisher Scientific |
| Dimethyl Sulfate ((CH₃)₂SO₄) | ≥99% | Acros Organics |
| Methanol (MeOH) | ACS Grade | VWR |
| Deionized Water (H₂O) | - | - |
| Hydrochloric Acid (HCl) | 37% | Sigma-Aldrich |
Procedure:
-
In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 12.7 g (0.1 mol) of 6-aminouracil in 100 mL of a 1 M sodium hydroxide solution.
-
Gently heat the mixture to 50°C to ensure complete dissolution.
-
While stirring, add 25.2 g (0.2 mol) of dimethyl sulfate dropwise over a period of 30 minutes. Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen. Handle with extreme care in a well-ventilated fume hood.
-
After the addition is complete, heat the reaction mixture to reflux for 2 hours.
-
Cool the reaction mixture to room temperature.
-
Neutralize the solution by the dropwise addition of concentrated hydrochloric acid until a pH of 7 is reached.
-
Cool the mixture in an ice bath for 1 hour to facilitate precipitation.
-
Collect the white precipitate by vacuum filtration, wash with cold deionized water (3 x 30 mL), and then with cold methanol (2 x 20 mL).
-
Dry the product, 6-amino-1,3-dimethyluracil, in a vacuum oven at 60°C overnight.
Step 2: Synthesis of 6-Amino-5-bromo-1,3-dimethyluracil
This protocol describes the regioselective bromination of 6-amino-1,3-dimethyluracil at the C5-position using N-bromosuccinimide.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Amino-1,3-dimethyluracil | (from Step 1) | - |
| N-Bromosuccinimide (NBS) | 99% | Sigma-Aldrich |
| Acetonitrile (CH₃CN) | Anhydrous | Acros Organics |
| Sodium Bicarbonate (NaHCO₃) | Reagent Grade | Fisher Scientific |
Procedure:
-
In a 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend 15.5 g (0.1 mol) of 6-amino-1,3-dimethyluracil in 200 mL of anhydrous acetonitrile.
-
Cool the suspension to 0°C in an ice-water bath.
-
In a separate beaker, dissolve 18.7 g (0.105 mol) of N-bromosuccinimide in 100 mL of anhydrous acetonitrile.
-
Add the NBS solution dropwise to the cooled suspension of 6-amino-1,3-dimethyluracil over a period of 1 hour, while maintaining the temperature at 0°C and stirring under a nitrogen atmosphere.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, quench the reaction by adding 100 mL of a saturated aqueous solution of sodium bicarbonate.
-
Concentrate the mixture under reduced pressure to remove the acetonitrile.
-
Collect the resulting precipitate by vacuum filtration, wash thoroughly with deionized water (3 x 50 mL).
-
Recrystallize the crude product from an ethanol/water mixture to afford pure 6-amino-5-bromo-1,3-dimethyluracil.
-
Dry the product in a vacuum oven at 50°C.
Step 3: Synthesis of this compound
This section details the final cyanation step to produce the target molecule. This protocol is based on established palladium-catalyzed cyanation methods for similar heterocyclic systems.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 6-Amino-5-bromo-1,3-dimethyluracil | (from Step 2) | - |
| Zinc Cyanide (Zn(CN)₂) | 98% | Sigma-Aldrich |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 97% | Strem Chemicals |
| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | 98% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | Anhydrous | Acros Organics |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR |
| Brine | Saturated NaCl solution | - |
Procedure:
-
To a dry 250 mL Schlenk flask, add 11.7 g (0.05 mol) of 6-amino-5-bromo-1,3-dimethyluracil, 3.5 g (0.03 mol) of zinc cyanide, 0.46 g (0.5 mmol) of Pd₂(dba)₃, and 0.55 g (1.0 mmol) of dppf.
-
Evacuate the flask and backfill with argon. Repeat this process three times.
-
Add 100 mL of anhydrous N,N-dimethylformamide via syringe.
-
Heat the reaction mixture to 120°C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 300 mL of ethyl acetate and wash with water (3 x 100 mL) and then with brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final product, this compound.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Step | Starting Material | Reagents | Product | Theoretical Yield (g) | Expected Yield (%) |
| 1 | 6-Aminouracil | Dimethyl Sulfate, NaOH | 6-Amino-1,3-dimethyluracil | 15.5 | 75-85 |
| 2 | 6-Amino-1,3-dimethyluracil | N-Bromosuccinimide | 6-Amino-5-bromo-1,3-dimethyluracil | 23.4 | 80-90 |
| 3 | 6-Amino-5-bromo-1,3-dimethyluracil | Zinc Cyanide, Pd₂(dba)₃, dppf | This compound | 9.0 | 60-70 |
Visualizations
The following diagrams illustrate the synthetic pathway and the experimental workflow.
Caption: Synthetic pathway for this compound.
Caption: Experimental workflow for the synthesis.
Application Notes and Protocols: 6-Amino-5-cyano-1,3-dimethyluracil in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-cyano-1,3-dimethyluracil and its precursors, such as 6-amino-1,3-dimethyluracil and 6-amino-2-thiouracil, are privileged scaffolds in medicinal chemistry. The inherent reactivity of the uracil ring system, particularly the amino group at the C6 position and the activated C5 position, allows for a diverse range of chemical modifications. This versatility has led to the development of numerous derivatives with a broad spectrum of biological activities, including antimicrobial, anticancer, antiviral, and cardiovascular effects. These compounds often serve as key intermediates in the synthesis of fused heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit potent and selective biological activities.
This document provides detailed application notes on the medicinal chemistry uses of this scaffold, protocols for the synthesis of key derivatives, and methods for their biological evaluation.
Application Notes
The 6-aminouracil core is a versatile starting material for the synthesis of a multitude of more complex heterocyclic systems.[1] Its derivatives have shown significant potential in several therapeutic areas:
-
Antimicrobial Agents: Derivatives of 6-aryl-5-cyano-2-thiouracil have demonstrated notable antibacterial and antifungal properties. The introduction of various aryl groups at the C6 position allows for the fine-tuning of antimicrobial potency and spectrum.[2][3]
-
Anticancer Agents: Certain 5-cinnamoyl-6-aminouracil derivatives have shown in vivo activity against P388 leukemia, and others exhibit in vitro cytotoxic activity against L1210 leukemia.[4] The planar nature of these molecules suggests a potential mechanism involving intercalation with DNA.[4] Additionally, some pyrido[2,3-d]pyrimidine derivatives synthesized from 6-aminouracil have been investigated as inhibitors of Pim-1 kinase, a target in oncology.[1]
-
Antiviral Agents: While 5-cyanouridine showed limited antiviral activity, its deoxyribonucleoside counterpart, 5-cyano-2'-deoxyuridine, exhibited significant inhibition of vaccinia virus replication.[5] This highlights the importance of the sugar moiety in conferring antiviral properties to 5-cyanouracil derivatives.
-
Cardiovascular Agents: Pyrido[2,3-d]pyrimidine derivatives synthesized from 6-amino-1,3-dimethyluracil have been explored as potential cardiotonic agents.[6] One such derivative, 6-carbethoxy-1,2,3,4-tetrahydro-1,3-dimethyl-5-(2-naphthylmethyl)aminopyrido[2,3-d]pyrimidine-2,4-dione, was identified as a potent and selective antagonist for A1 adenosine receptors, with a Ki value of 5 nM at rat and 25 nM at human A1 receptors.[6]
-
Anti-Alzheimer's Agents: Derivatives of 6-amino-5-((2-hydroxy-benzyl)amino)-1,3-dimethyl-pyrimidine-2,4(1H,3H)-diones have been reported as potential agents for Alzheimer's disease.[7]
Quantitative Data
Table 1: Antimicrobial Activity of 6-Aryl-5-cyano-2-thiouracil Derivatives
| Compound | R-group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. B. subtilis | MIC (µg/mL) vs. C. albicans | Reference |
| 7b | 4-Antipyrinylamino | 3.12 | 6.25 | >50 | [2] |
| 7c | 4-Bromophenylamino | 6.25 | 6.25 | >50 | [2] |
| 4i | 4-Nitrophenyl | 12.5 | 12.5 | 2.34 | [8] |
| Amoxicillin | - | 6.25 | 6.25 | - | [2] |
| Amphotericin B | - | - | - | 3.00 | [8] |
Table 2: Anticancer Activity of 6-Aryl-5-cyano-2-thiouracil Derivatives
| Compound | R-group | Cancer Cell Line | Growth Inhibition (%) at 10⁻⁵ M | Reference |
| 6d | 4-Chlorophenyl | HOP-92 (Non-Small Cell Lung) | 45 | [8][9] |
| 6i | 4-Nitrophenyl | MOLT-4 (Leukemia) | 38 | [8][9] |
Experimental Protocols
Protocol 1: General Synthesis of 6-Aryl-5-cyano-2-thiouracil Derivatives
This protocol is based on the multi-component reaction for the synthesis of the thiouracil core.
Workflow Diagram:
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. 5-Cinnamoyl-6-aminouracil derivatives as novel anticancer agents. Synthesis, biological evaluation, and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. ejchem.journals.ekb.eg [ejchem.journals.ekb.eg]
- 6. Synthetic strategies of heterocycle-integrated pyridopyrimidine scaffolds supported by nano-catalysts - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00922J [pubs.rsc.org]
- 7. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. [Antimicrobial activity of some derivatives of pyrimidine] - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of 6-Amino-5-cyano-1,3-dimethyluracil in the Synthesis of Heterocyclic Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Amino-5-cyano-1,3-dimethyluracil is a highly versatile and valuable scaffold in synthetic organic and medicinal chemistry. Its unique arrangement of reactive functional groups—an amino group, a cyano group, and a reactive uracil core—makes it an excellent precursor for the synthesis of a wide array of fused heterocyclic compounds.[1][2] These resulting heterocyclic systems, such as pyrido[2,3-d]pyrimidines, pyrimido[4,5-d]pyrimidines, and thiazolo[4,5-d]pyrimidines, are of significant interest in drug discovery due to their diverse and potent biological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[3][4][5][6] This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of various heterocyclic frameworks.
Application Notes
The synthetic utility of this compound stems from the strategic positioning of its reactive sites. The C6-amino group readily participates in condensation reactions, while the C5-cyano group can be involved in cyclization reactions or be a precursor for other functional groups. The electron-rich nature of the pyrimidine ring also facilitates various cycloaddition and condensation reactions.
Key Synthetic Applications:
-
Synthesis of Pyrido[2,3-d]pyrimidines: These compounds can be synthesized through the reaction of 6-amino-1,3-dimethyluracil derivatives with various carbon sources that provide the additional atoms needed to form the fused pyridine ring. Common reagents include α,β-unsaturated ketones, aldehydes, and dimethyl acetylenedicarboxylate (DMAD).[7][8][9] The reaction often proceeds via a Michael addition followed by intramolecular cyclization.
-
Synthesis of Pyrimido[4,5-d]pyrimidines: This class of compounds is accessible through multi-component reactions. For instance, the reaction of 6-amino-1,3-dimethyluracil with aldehydes and urea or thiourea, often under acidic or microwave conditions, can yield tetrahydropyrimido[4,5-d]pyrimidine-triones.[10] Another approach involves a hydrazine-induced cyclization to form the fused pyrimidine ring.[3]
-
Synthesis of Thiazolo[4,5-d]pyrimidines: While direct synthesis from this compound is less commonly detailed, the analogous 4-amino-5-carboxamido-thiazole derivatives serve as key intermediates. The synthesis of the 2-oxo analogs of thiazolo[4,5-d]pyrimidines has been explored for their cytotoxic activity.[4]
-
Synthesis of Triazolo[4,5-d]pyrimidines: These derivatives are of interest as potential LSD1 inhibitors.[11] The synthesis typically involves the cyclization of a 5-amino-1H-1,2,3-triazole derivative, which can be conceptually accessed from precursors like this compound.
Experimental Workflow for Heterocycle Synthesis
Caption: General workflow for the synthesis of heterocyclic compounds.
Quantitative Data Summary
The following tables summarize the reaction conditions and yields for the synthesis of various heterocyclic compounds derived from 6-aminouracil derivatives.
Table 1: Synthesis of Pyrido[2,3-d]pyrimidines
| Reactant | Reagent | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |
| 6-Amino-1,3-dimethyluracil | Aliphatic aldehydes | Formic acid | Heating | Not Specified | Not Specified | [7] |
| 6-Aminouracils | Propargylic alcohols | HFIP | p-TsOH, Ball milling | Not Specified | Excellent | [7] |
| 6-Amino-1,3-dimethyluracil | Aromatic aldehydes, Active methylene compounds | None (Solvent-free) | Zr(HSO₄)₄ | Not Specified | Excellent | [12] |
Table 2: Synthesis of Pyrimido[4,5-d]pyrimidines
| Reactant | Reagents | Solvent | Catalyst/Conditions | Time | Yield (%) | Reference |
| 6-Amino-1,3-dimethyluracil | Aryl aldehydes, Urea | Acetic acid | Microwave irradiation | Not Specified | Good | [10] |
| 6-Aminouracils | Aldehydes, Secondary amines | Ethanol | Acetic acid, Room temp. | Not Specified | Not Specified | [13] |
| 6-Amino-1-isobutyl-3-methyluracil | Ethyl carbonochloridate, 2-(Naphthalen-1-yl)acetyl chloride, Hydrazine hydrate | Pyridine, THF, n-Butanol | LiHMDS, Reflux | 30 min (cyclization) | 31-54% (overall) | [10] |
Experimental Protocols
Protocol 1: Synthesis of 5,6-Dialkyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-diones
This protocol is adapted from the reaction of 6-amino-1,3-dimethyluracil with aliphatic aldehydes.[7]
Reaction Scheme:
References
- 1. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of tetrasubstituted pyrimido[4,5-d]pyrimidine diones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 6. 6-Amino-1,3-dimethyluracil | 6642-31-5 | FA09306 [biosynth.com]
- 7. researchgate.net [researchgate.net]
- 8. jocpr.com [jocpr.com]
- 9. juniperpublishers.com [juniperpublishers.com]
- 10. Bicyclic 6 + 6 systems: the chemistry of pyrimido[4,5- d ]pyrimidines and pyrimido[5,4- d ]pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/C9RA05687D [pubs.rsc.org]
- 11. Discovery of [1,2,3]Triazolo[4,5-d]pyrimidine Derivatives as Novel LSD1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: In Vitro Biological Screening of 6-Amino-5-cyano-1,3-dimethyluracil Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro biological screening of 6-Amino-5-cyano-1,3-dimethyluracil derivatives, focusing on their potential as anticancer and antimicrobial agents. Detailed protocols for key experiments are provided to facilitate the replication and further investigation of these promising compounds.
Introduction
Derivatives of the this compound scaffold have emerged as a class of heterocyclic compounds with significant therapeutic potential. Their structural features allow for diverse chemical modifications, leading to a broad range of biological activities. This document summarizes the key in vitro biological screening data for these derivatives and provides detailed methodologies for their evaluation. Pyrimidines are a crucial component of nucleic acids and have been utilized as foundational structures in the development of antiviral, antineoplastic, antibacterial, and antifungal medications[1].
Data Presentation
Anticancer Activity
The anticancer potential of this compound derivatives has been evaluated against a panel of human cancer cell lines. The primary metric for cytotoxic activity is the GI₅₀ value, which represents the concentration of the compound that causes 50% growth inhibition. A recent study highlighted a novel series of 6-amino-5-cyano-2-thiopyrimidines, with compound 1c showing broad-spectrum anticancer activity with a high selectivity towards leukemia cell lines[2]. Mechanistic studies revealed that this compound inhibits the PI3Kδ enzyme and induces apoptosis[2][3].
| Compound | Cancer Cell Line Subpanel | Mean GI₅₀ (µM) | Selectivity Ratio |
| 1c | Leukemia | 0.13 | 39 |
| Non-Small Cell Lung Cancer | 1.05 | 4.8 | |
| Colon Cancer | 1.86 | 2.7 | |
| CNS Cancer | 2.34 | 2.2 | |
| Melanoma | 2.69 | 1.9 | |
| Ovarian Cancer | 3.24 | 1.6 | |
| Renal Cancer | 3.55 | 1.4 | |
| Prostate Cancer | 4.27 | 1.2 | |
| Breast Cancer | 5.01 | 0.7 |
Table 1: In Vitro Anticancer Activity of a Lead 6-Amino-5-cyano-2-thiopyrimidine Derivative (Compound 1c). Data sourced from a study where the compound was evaluated against the NCI-60 cell line panel[2].
Further mechanistic studies demonstrated that compound 1c exhibits comparable activity to the known PI3Kδ inhibitor, Duvelisib[2][3].
| Compound | Target | IC₅₀ (µM) |
| 1c | PI3Kδ | 0.0034 |
| Duvelisib (control) | PI3Kδ | 0.0025 |
Table 2: PI3Kδ Inhibitory Activity of Compound 1c[2][3].
Antimicrobial Activity
Several 6-aryl-5-cyano thiouracil derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. The minimum inhibitory concentration (MIC) is a key indicator of antimicrobial efficacy.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | C. albicans (MIC, µg/mL) |
| 4i | 1.56 | 3.12 | 2.34 |
| 7b | 0.78 | 1.56 | >100 |
| 7c | 1.56 | 0.78 | >100 |
| Amoxicillin (control) | 3.12 | 6.25 | - |
| Amphotericin B (control) | - | - | 3.00 |
Table 3: In Vitro Antimicrobial Activity of 6-Aryl-5-cyano Thiouracil Derivatives. Some compounds showed superior antibacterial activity against Gram-positive bacteria compared to the reference drug amoxicillin, and one compound exhibited potent antifungal activity[1].
Experimental Protocols
In Vitro Anticancer Screening: MTT Assay for Cell Viability
This protocol is designed to assess the cytotoxic effects of this compound derivatives on cancer cell lines.
Materials:
-
Human cancer cell lines (e.g., leukemia, non-small cell lung cancer)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom microplates
-
Test compounds (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ values.
PI3Kδ Enzyme Inhibition Assay
This assay determines the in vitro inhibitory activity of the compounds against the PI3Kδ enzyme.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PI(4,5)P₂ substrate
-
ATP
-
Kinase buffer
-
Test compounds
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Microplate reader
Procedure:
-
Reaction Setup: In a 96-well plate, add the kinase buffer, PI(4,5)P₂ substrate, and the test compound at various concentrations.
-
Enzyme Addition: Add the PI3Kδ enzyme to initiate the reaction.
-
ATP Addition: Add ATP to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
ADP Detection: Stop the kinase reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Data Analysis: Determine the IC₅₀ values by plotting the percentage of enzyme inhibition against the compound concentration.
Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Treated cells (from anticancer screening)
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Assay buffer
-
96-well microplate
-
Microplate reader
Procedure:
-
Cell Lysis: Lyse the treated cells using the cell lysis buffer.
-
Protein Quantification: Determine the protein concentration of the cell lysates.
-
Reaction Setup: In a 96-well plate, add a standardized amount of protein from each lysate, the assay buffer, and the caspase-3 substrate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of p-nitroaniline (pNA) released by caspase-3 activity.
-
Data Analysis: Compare the caspase-3 activity in treated cells to that in untreated control cells.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of the compounds against various microbial strains.
Materials:
-
Bacterial and/or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)
-
96-well microplates
-
Test compounds (dissolved in a suitable solvent)
-
Standard antimicrobial agents (e.g., amoxicillin, amphotericin B)
-
Microbial inoculum standardized to 0.5 McFarland
Procedure:
-
Compound Dilution: Prepare serial twofold dilutions of the test compounds in the appropriate broth in the wells of a 96-well plate.
-
Inoculation: Add a standardized microbial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 24 hours (for bacteria) or at 35°C for 48 hours (for fungi).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible microbial growth.
Visualizations
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for anticancer screening and mechanistic studies.
PI3K/Akt Signaling Pathway in Apoptosis Regulation
Caption: Inhibition of the PI3K/Akt pathway induces apoptosis.
Intrinsic Apoptosis Pathway
Caption: The intrinsic pathway of apoptosis.
References
Application Notes and Protocols: 6-Amino-5-cyano-1,3-dimethyluracil as a Versatile Scaffold for Enzyme Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 6-amino-5-cyano-1,3-dimethyluracil and related 6-aminouracil derivatives as foundational building blocks in the synthesis of potent enzyme inhibitors. The inherent reactivity of the uracil core, combined with the strategic placement of amino and cyano functionalities, allows for the construction of diverse heterocyclic systems with significant therapeutic potential. This document details the synthesis of various enzyme inhibitors, presents their biological activity data, and provides experimental protocols for their preparation and evaluation.
Introduction: The Potential of the 6-Aminouracil Scaffold
6-Aminouracil derivatives are recognized as "privileged scaffolds" in medicinal chemistry. Their enamine-like character facilitates reactions with a variety of electrophiles, leading to the formation of fused heterocyclic compounds. These structures are of particular interest due to their diverse pharmacological activities, including but not limited to, anticancer, antimicrobial, and anti-inflammatory properties. The addition of a cyano group at the 5-position, as in this compound, further enhances the potential for creating unique molecular architectures with specific biological targets.
Derivatives of 6-aminouracil have shown inhibitory activity against several key enzymes implicated in disease, such as:
-
Acetylcholinesterase (AChE): A key enzyme in the breakdown of the neurotransmitter acetylcholine. Its inhibition is a primary therapeutic strategy for Alzheimer's disease.
-
Carbonic Anhydrases (CAs): A family of enzymes involved in various physiological processes, including pH regulation and fluid balance. Inhibition of specific CA isoforms is a target for treating glaucoma, epilepsy, and certain types of cancer.
-
Protein Kinases: Enzymes that play a crucial role in cell signaling pathways. Dysregulation of kinase activity is a hallmark of cancer, making them a major target for drug development. For instance, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are key kinases in tumor angiogenesis and growth.[1][2]
Synthesis of Fused Heterocyclic Systems
The primary application of this compound and its analogs is in the synthesis of fused pyrimidine derivatives, such as pyrido[2,3-d]pyrimidines and pyrimido[4,5-b]quinolines. These reactions often proceed through multicomponent reactions, offering an efficient and atom-economical approach to complex molecules.
Caption: Synthetic workflow for fused heterocycles.
Quantitative Data on Enzyme Inhibition
The following tables summarize the inhibitory activities of various compounds derived from 6-aminouracil scaffolds against different enzymes.
Table 1: Inhibition of Acetylcholinesterase (AChE) and Carbonic Anhydrases (hCA I & II) by 6-Aminouracil Derivatives
| Compound Class | Target Enzyme | Inhibition Constant (Kᵢ) | IC₅₀ | Reference |
| Uracil-based benzylic amines | AChE | 2.28 ± 0.41 nM - 5.25 ± 0.75 nM | - | [3] |
| hCA I | 36.10 ± 5.22 nM - 110.31 ± 54.81 nM | - | [3] | |
| hCA II | 16.33 ± 4.91 nM - 72.03 ± 28.86 nM | - | [3] |
Table 2: Anticancer Activity of 6-Aryl-5-cyano-thiouracil Derivatives
| Compound | Cell Line | Activity | Reference |
| 6d | HOP-92 (Non-small cell lung cancer) | Potent growth inhibitory effect | [4] |
| 6i | MOLT-4 (Leukemia) | Potent growth inhibitory effect | [4] |
Signaling Pathway Inhibition
Derivatives of the 6-aminouracil scaffold, particularly pyridopyrimidines, have been investigated as inhibitors of protein kinases involved in cancer progression. For example, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that is crucial for tumor growth and metastasis. Inhibition of the VEGFR-2 signaling pathway is a validated anticancer strategy.
Caption: Simplified VEGFR-2 signaling pathway.
Experimental Protocols
General Protocol for the Synthesis of Pyrimido[4,5-b]quinolines
This protocol is a general method for the one-pot, three-component synthesis of pyrimido[4,5-b]quinoline derivatives.
Materials:
-
6-Amino-1,3-dimethyluracil
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Active methylene compound (e.g., dimedone)
-
Catalyst (e.g., Zr(HSO₄)₄)
-
Solvent (optional, can be performed under solvent-free conditions)
Procedure:
-
In a round-bottom flask, combine the aromatic aldehyde (1 mmol), 6-amino-1,3-dimethyluracil (1 mmol), and the active methylene compound (1 mmol).
-
Add the catalyst (e.g., 10 mol% Zr(HSO₄)₄).
-
If using a solvent, add the appropriate solvent (e.g., ethanol).
-
Stir the reaction mixture at the appropriate temperature (e.g., reflux or a specified temperature for solvent-free conditions) and monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product, wash it with a suitable solvent (e.g., cold ethanol), and dry it.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography or recrystallization.
-
Characterize the final product using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry, etc.).
General Protocol for Acetylcholinesterase (AChE) Inhibition Assay
This protocol is based on the Ellman's method for determining AChE activity.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (inhibitor) solution at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
In the wells of a 96-well microplate, add 25 µL of the ATCI substrate solution.
-
Add 125 µL of the DTNB solution.
-
Add 50 µL of the test compound solution at different concentrations (or buffer for the control).
-
Pre-incubate the plate at a constant temperature (e.g., 37°C) for a specified time (e.g., 10 minutes).
-
Initiate the reaction by adding 25 µL of the AChE enzyme solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period (e.g., every minute for 5 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity).
Conclusion
This compound and its related 6-aminouracil analogs are highly valuable and versatile building blocks for the synthesis of a wide range of heterocyclic compounds with potent enzyme inhibitory activities. The straightforward and efficient synthetic routes to these compounds, coupled with their significant biological effects, make them attractive candidates for further investigation in drug discovery and development programs targeting enzymes such as acetylcholinesterase, carbonic anhydrases, and various protein kinases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this chemical scaffold.
References
- 1. In Silico Discovery of Potential VEGFR-2 Inhibitors from Natural Derivatives for Anti-Angiogenesis Therapy [mdpi.com]
- 2. 2024.sci-hub.se [2024.sci-hub.se]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Amino-5-cyano-pyrimidine Derivatives in Anticancer Agent Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
Derivatives of 6-amino-5-cyano-pyrimidine have emerged as a promising scaffold in the development of novel anticancer agents. These compounds have demonstrated significant cytotoxic activity against various cancer cell lines, with a particularly strong potential for the treatment of leukemia. Mechanistic studies have revealed that their mode of action often involves the inhibition of key signaling pathways, such as the PI3K/Akt pathway, leading to cell cycle arrest and induction of apoptosis.
This document provides detailed application notes and experimental protocols based on published research on a series of 6-amino-5-cyano-2-thiopyrimidine derivatives. Notably, the compound 4-amino-N'-[(4-chlorophenyl)methylene]-6-[4-(dimethylamino)phenyl]-2-mercaptopyrimidine-5-carboximidohydrazide (referred to as compound 1c in key literature) has shown exceptional potency and selectivity against leukemia cell lines.[1][2][3][4][5] These notes are intended to guide researchers in the synthesis, characterization, and biological evaluation of these compounds as potential anticancer therapeutics. While the initial topic specified 6-Amino-5-cyano-1,3-dimethyluracil, the most comprehensive and recent data available focuses on the broader and highly relevant 6-amino-5-cyano-2-thiopyrimidine scaffold, which will be the focus of this document.
Data Presentation
The following tables summarize the quantitative data available for key 6-amino-5-cyano-2-thiopyrimidine derivatives, highlighting their anticancer activity.
Table 1: In Vitro Anticancer Activity of Compound 1c
| Cancer Type | Cell Line | GI50 (µM) | Selectivity Ratio |
| Leukemia | HL-60 | Highly Active | 39 |
| Leukemia | SR | Highly Active | High |
Note: Specific GI50 values for HL-60 and SR cell lines were not publicly available in the reviewed literature, but the compound was reported to have high selectivity towards leukemia with a selectivity ratio of up to 39.[1][2][3][4][5]
Table 2: PI3Kδ Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
| 1c | PI3Kδ | 0.0034 | Duvelisib | 0.0025 |
This table demonstrates that compound 1c exhibits potent inhibitory activity against PI3Kδ, comparable to the known inhibitor Duvelisib.[1][2][3][4][5]
Table 3: Apoptotic and Necrotic Effects of Compound 1c on Leukemia Cell Lines
| Cell Line | Treatment | Early Apoptosis (%) | Late Apoptosis (%) | Necrosis (%) |
| HL-60 | Control | - | - | 1.13 |
| HL-60 | Compound 1c | Significant Increase | Significant Increase | 3.41 |
| SR | Control | - | - | 1.51 |
| SR | Compound 1c | Significant Increase | Significant Increase | 4.72 |
Compound 1c was shown to significantly induce both early and late apoptosis, as well as a notable increase in necrosis in both HL-60 and SR leukemia cell lines.[1][2][3][5]
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on standard laboratory procedures and findings from the primary literature on 6-amino-5-cyano-2-thiopyrimidine derivatives.
Protocol 1: Synthesis of 4-amino-N'-[(4-chlorophenyl)methylene]-6-[4-(dimethylamino)phenyl]-2-mercaptopyrimidine-5-carboximidohydrazide (Compound 1c)
Objective: To synthesize the target compound 1c through a multi-step reaction.
Materials:
-
4-(dimethylamino)benzaldehyde
-
Malononitrile
-
Thiosemicarbazide
-
Sodium ethoxide
-
Ethanol
-
4-chlorobenzaldehyde
-
Glacial acetic acid
Procedure:
-
Synthesis of 2-amino-4-(4-(dimethylamino)phenyl)-6-thioxo-1,6-dihydropyrimidine-5-carbonitrile (Intermediate A):
-
In a round-bottom flask, dissolve 4-(dimethylamino)benzaldehyde, malononitrile, and thiosemicarbazide in ethanol.
-
Add a catalytic amount of sodium ethoxide to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the precipitate, wash with water, and dry to obtain Intermediate A.
-
-
Synthesis of 4-amino-6-(4-(dimethylamino)phenyl)-2-mercaptopyrimidine-5-carbohydrazide (Intermediate B):
-
Suspend Intermediate A in a mixture of ethanol and hydrazine hydrate.
-
Reflux the mixture for 8-10 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and collect the precipitated product by filtration.
-
Wash with cold ethanol and dry to yield Intermediate B.
-
-
Synthesis of Compound 1c:
-
Dissolve Intermediate B and 4-chlorobenzaldehyde in glacial acetic acid.
-
Heat the mixture at reflux for 2-3 hours.
-
Cool the reaction mixture and pour it into crushed ice.
-
Collect the resulting solid by filtration, wash with water, and recrystallize from an appropriate solvent (e.g., ethanol) to obtain pure compound 1c .
-
Protocol 2: In Vitro Anticancer Screening (NCI-60 Cell Line Panel)
Objective: To evaluate the cytotoxic activity of synthesized compounds against a panel of 60 human cancer cell lines.
Procedure: This protocol follows the standardized procedure of the National Cancer Institute's Developmental Therapeutics Program (NCI-DTP).
-
Cell Plating: Seed the 60 different human tumor cell lines in 96-well microtiter plates at their optimal plating densities and incubate for 24 hours.
-
Compound Addition: Add the test compounds at a minimum of five different concentrations (typically ranging from 10⁻⁴ to 10⁻⁸ M).
-
Incubation: Incubate the plates for 48 hours.
-
Cell Viability Assay (Sulforhodamine B - SRB Assay):
-
Fix the cells with trichloroacetic acid.
-
Stain the cells with Sulforhodamine B dye.
-
Wash away the unbound dye and solubilize the bound dye with a Tris base solution.
-
Measure the optical density at 515 nm using a plate reader.
-
-
Data Analysis: Calculate the percentage of growth inhibition (GI) and determine the GI50 (concentration causing 50% growth inhibition), TGI (concentration causing total growth inhibition), and LC50 (concentration causing 50% cell kill) values.
Protocol 3: PI3Kδ Kinase Assay
Objective: To determine the inhibitory activity of the compounds against the PI3Kδ enzyme.
Procedure: A common method for this is a luminescence-based kinase assay.
-
Reagent Preparation: Prepare the kinase reaction buffer, PI3Kδ enzyme solution, substrate (e.g., PIP2), and ATP solution.
-
Reaction Setup: In a 384-well plate, add the test compound at various concentrations, the PI3Kδ enzyme, and the lipid substrate.
-
Initiation of Reaction: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Add a detection reagent (e.g., ADP-Glo™ Kinase Assay reagent) that measures the amount of ADP produced, which is proportional to the kinase activity.
-
Measurement: Read the luminescence signal using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
Objective: To analyze the effect of the compounds on the cell cycle distribution of cancer cells.
Procedure:
-
Cell Treatment: Seed cancer cells (e.g., HL-60) in 6-well plates and treat them with the test compound at its GI50 concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a staining solution containing propidium iodide (PI) and RNase A.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and measure the emission at ~617 nm.
-
Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 5: Apoptosis Assay by Annexin V-FITC/PI Staining
Objective: To quantify the induction of apoptosis and necrosis by the test compounds.
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound as described in the cell cycle analysis protocol.
-
Cell Harvesting: Harvest both floating and adherent cells.
-
Staining:
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Protocol 6: Caspase-3/7 Activity Assay
Objective: To measure the activity of executioner caspases 3 and 7 as a marker of apoptosis.
Procedure: A common method is a luminescence-based assay.
-
Cell Treatment and Lysis: Treat cells with the test compound. After the incubation period, lyse the cells using a lysis buffer provided in a commercial kit (e.g., Caspase-Glo® 3/7 Assay).
-
Assay Reaction: Add the caspase substrate, which contains the DEVD peptide sequence linked to a luminogenic reporter, to the cell lysate.
-
Incubation: Incubate at room temperature to allow active caspases to cleave the substrate and generate a luminescent signal.
-
Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Compare the luminescence signal of treated cells to that of untreated control cells to determine the fold-increase in caspase-3/7 activity.
Protocol 7: Western Blot Analysis of Apoptotic Proteins (Bax, Bcl-2, p53)
Objective: To determine the effect of the test compounds on the expression levels of key apoptotic regulatory proteins.
Procedure:
-
Protein Extraction: Treat cells with the test compound, then lyse the cells in RIPA buffer containing protease inhibitors to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for Bax, Bcl-2, p53, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate it with an appropriate HRP-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative changes in protein expression.
Mandatory Visualizations
Signaling Pathway of Compound 1c in Leukemia Cells
Caption: Proposed mechanism of action for Compound 1c in inducing apoptosis in leukemia cells.
Experimental Workflow for Anticancer Evaluation
Caption: Workflow for the development and evaluation of 6-amino-5-cyano-pyrimidine anticancer agents.
References
- 1. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application of 6-Amino-5-cyano-1,3-dimethyluracil in the Synthesis of Antiviral Compounds: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
6-Amino-5-cyano-1,3-dimethyluracil is a highly functionalized pyrimidine derivative that holds significant promise as a versatile starting material in the synthesis of a variety of heterocyclic compounds with potential therapeutic applications. Its electron-rich nature and multiple reaction sites make it an ideal scaffold for building fused ring systems, such as pyrido[2,3-d]pyrimidines, which are known to exhibit a broad spectrum of biological activities, including antiviral properties.
The development of novel antiviral agents is a critical area of research, driven by the emergence of new viral threats and the development of resistance to existing therapies. Fused pyrimidine derivatives, in particular, have attracted considerable attention due to their structural similarity to endogenous nucleosides, allowing them to interact with viral enzymes such as polymerases and reverse transcriptases.
This document provides detailed protocols for the synthesis of pyrido[2,3-d]pyrimidine derivatives from this compound and the subsequent evaluation of their antiviral activity. While direct experimental data for antiviral compounds synthesized from this specific starting material is emerging, the protocols provided are based on well-established synthetic routes for the closely related 6-amino-1,3-dimethyluracil and are expected to be readily adaptable. The presented data on the antiviral activity of analogous compounds underscores the potential of this chemical scaffold in the discovery of new antiviral drug candidates.
Proposed Synthesis of Pyrido[2,3-d]pyrimidine Derivatives
A versatile and efficient approach for the synthesis of substituted pyrido[2,3-d]pyrimidines is the one-pot, three-component condensation reaction. This method involves the reaction of this compound with an aromatic aldehyde and a compound containing an active methylene group, such as malononitrile. This reaction typically proceeds via an initial Knoevenagel condensation, followed by a Michael addition and subsequent intramolecular cyclization and aromatization to yield the final fused heterocyclic system.
Quantitative Data on Antiviral Activity of Pyrido[2,3-d]pyrimidine Derivatives
The following table summarizes the reported antiviral activities of various pyrido[2,3-d]pyrimidine derivatives against different viruses. This data illustrates the potential of this class of compounds as antiviral agents.
| Compound/Derivative | Virus | Assay | Activity (IC₅₀/EC₅₀) | Reference |
| 7-Amino-5-aryl-6-cyanopyrido[2,3-d]pyrimidines | Herpes Simplex Virus (HSV) | Plaque Reduction Assay | Good activity | [1] |
| Pyrido[2,3-d]pyrimidine derivatives | Not Specified | Cytotoxicity Assay | IC₅₀ = 0.57 µM (MCF-7), 1.13 µM (HepG2) | [2] |
| Pyrido[2,3-d]pyrimidine (Compound B1) | EGFR L858R/T790M (related to cancer, but demonstrates kinase inhibition) | Kinase Inhibition Assay | IC₅₀ = 13 nM | [3] |
| Pyrido[2,3-d]pyrimidine derivatives | Human Colon Carcinoma Cell Lines | Cytotoxicity Assay | Moderate to good activity | [4] |
Experimental Protocols
Protocol 1: One-Pot Synthesis of 7-Amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile
This protocol is adapted from the synthesis of similar compounds using 6-amino-1,3-dimethyluracil[5][6].
Materials:
-
This compound
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Bismuth(III) triflate (Bi(OTf)₃) or another suitable catalyst
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Heating mantle
-
Filtration apparatus
-
Thin-layer chromatography (TLC) apparatus
Procedure:
-
In a round-bottom flask, combine this compound (1 mmol), the desired aromatic aldehyde (1 mmol), and malononitrile (1 mmol) in ethanol (5 mL).
-
Add a catalytic amount of bismuth(III) triflate (10 mol%).
-
Stir the mixture at room temperature for 5-10 minutes.
-
Heat the reaction mixture to reflux (approximately 80°C) with continuous stirring.
-
Monitor the progress of the reaction using thin-layer chromatography (TLC).
-
After completion of the reaction (typically 1-2 hours), cool the mixture to room temperature.
-
The solid product will precipitate out of the solution.
-
Collect the precipitate by filtration and wash it with cold ethanol and then with water to remove the catalyst and any unreacted starting materials.
-
Dry the product under vacuum to obtain the purified 7-amino-5-aryl-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile.
-
Characterize the final product using appropriate analytical techniques (e.g., NMR, IR, Mass Spectrometry).
Protocol 2: Plaque Reduction Assay for Antiviral Activity against Herpes Simplex Virus (HSV-1)
This is a standard protocol to determine the concentration of an antiviral compound that inhibits the formation of viral plaques by 50% (IC₅₀)[7][8][9][10].
Materials:
-
Vero cells (or another susceptible cell line)
-
Dulbecco's Modified Eagle Medium (DMEM) with fetal bovine serum (FBS) and antibiotics
-
Herpes Simplex Virus-1 (HSV-1) stock of known titer
-
Synthesized pyrido[2,3-d]pyrimidine compounds
-
Carboxymethyl cellulose (CMC) overlay medium
-
Crystal violet staining solution
-
Phosphate-buffered saline (PBS)
-
24-well cell culture plates
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed Vero cells into 24-well plates at a density that will result in a confluent monolayer the following day (e.g., 5 x 10⁴ cells/well)[8]. Incubate overnight at 37°C in a 5% CO₂ atmosphere.
-
Compound Preparation: Prepare serial dilutions of the synthesized compounds in DMEM.
-
Infection: Aspirate the growth medium from the confluent cell monolayers. Infect the cells with HSV-1 at a multiplicity of infection (MOI) of 0.1 for 1 hour at 37°C[8].
-
Treatment: After the 1-hour infection period, remove the virus inoculum and wash the cells with PBS.
-
Add fresh DMEM containing the various concentrations of the test compounds to the respective wells. Include a "no drug" control (DMSO vehicle) and a "no virus" control.
-
Overlay: After a further 24 hours of incubation, remove the medium containing the compounds and overlay the cells with a medium containing 2% carboxymethyl cellulose (CMC) to restrict virus spread to adjacent cells, thus forming plaques[7].
-
Incubation: Incubate the plates for 3 days at 37°C in a 5% CO₂ incubator to allow for plaque formation[7].
-
Staining: After the incubation period, fix the cells with ice-cold methanol for 20 minutes[7].
-
Stain the fixed cells with 0.5% crystal violet solution for 10 minutes[7].
-
Plaque Counting: Gently wash the wells with water to remove excess stain and allow the plates to dry.
-
Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration relative to the "no drug" control. Determine the IC₅₀ value, which is the concentration of the compound that reduces the number of plaques by 50%.
Visualizations
Caption: Proposed synthesis of antiviral pyrido[2,3-d]pyrimidines.
Caption: Workflow for synthesis and antiviral screening.
Caption: Generalized mechanism of antiviral action.
References
- 1. Pyrido[2, 3-d]pyrimidines and pyrimido[5',4':5, 6]pyrido[2, 3-d]pyrimidines as new antiviral agents: synthesis and biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. One-Pot Synthesis of Pyrido[2,3-d]pyrimidines Catalyzed by Bismuth(III)Triflate [scirp.org]
- 6. scirp.org [scirp.org]
- 7. Frontiers | A Novel Method to Titrate Herpes Simplex Virus-1 (HSV-1) Using Laser-Based Scanning of Near-Infrared Fluorophores Conjugated Antibodies [frontiersin.org]
- 8. Screening and verification of antiviral compounds against HSV-1 using a method based on a plaque inhibition assay - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Herpes Simplex Virus Type 1 Propagation, Titration and Single-step Growth Curves - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Herpes Simplex Virus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
Application Notes and Protocols for the Scaled-Up Synthesis of 6-Amino-5-cyano-1,3-dimethyluracil
These application notes provide a detailed protocol for the scaled-up synthesis of 6-Amino-5-cyano-1,3-dimethyluracil, a key intermediate in the manufacturing of various pharmaceutical compounds. The described method is designed for researchers, scientists, and professionals in drug development who require a robust and scalable process for producing this pyrimidine derivative.
Introduction
This compound is a valuable building block in medicinal chemistry, primarily utilized in the synthesis of xanthine derivatives and other heterocyclic compounds with potential therapeutic activities. The efficient and scalable synthesis of this intermediate is crucial for advancing drug discovery and development programs. This document outlines a two-step process involving the condensation of cyanoacetic acid and 1,3-dimethylurea to form an intermediate, followed by a cyclization reaction to yield the final product. The protocol is adapted from established industrial methods and is suitable for production at a multi-kilogram scale.
Data Presentation
The following tables summarize the key quantitative data for the scaled-up synthesis of this compound.
Table 1: Reagent Quantities for Scaled-Up Synthesis
| Reagent | Role | Quantity (kg) | Molar Mass ( g/mol ) | Moles (approx.) |
| Chloroacetic Acid | Starting Material | 600 ± 20 | 94.50 | 6349 ± 211 |
| Sodium Carbonate | Neutralizing Agent | As required | 105.99 | - |
| Sodium Cyanide | Cyanating Agent | 280 - 320 | 49.01 | 5713 - 6529 |
| Hydrochloric Acid (pure) | Acidifying Agent | 300 - 340 | 36.46 | 8228 - 9325 |
| 1,3-Dimethylurea | Reactant | Not specified | 88.11 | - |
| Acetic Anhydride | Condensing Agent | Not specified | 102.09 | - |
| Liquid Alkali (32%) | Cyclization Catalyst | As required | - | - |
Note: Specific quantities for 1,3-Dimethylurea and Acetic Anhydride are not provided in the source documents but should be calculated based on the stoichiometry of the reaction with cyanoacetic acid.
Table 2: Key Process Parameters for Scaled-Up Synthesis
| Process Step | Parameter | Value |
| Cyanoacetic Acid Synthesis | ||
| Neutralization Temperature | Temperature | ≤ 65 °C |
| Neutralization pH | pH | 7.0 - 10.0 |
| Cyanation Reaction Temperature | Temperature | 70 - 130 °C |
| Post-Cyanation Cooling | Temperature | < 30 °C |
| Acidification Temperature | Temperature | ≤ 60 °C |
| Condensation Reaction | ||
| Initial Cooling | Temperature | 6 - 8 °C |
| Stirring Speed | RPM | 80 - 100 |
| First Stage Reaction | Temperature | 15 - 18 °C |
| Second Stage Reaction | Temperature | 28 - 30 °C |
| Cyclization Reaction | ||
| Initial Temperature | Temperature | 40 - 45 °C |
| Liquid Alkali Addition Rate | Rate | 18 - 20 mL/min |
| Final pH | pH | 9.0 - 9.5 |
| Reaction Temperature | Temperature | 90 - 95 °C |
| Reaction Time | Time | 18 - 20 min |
Experimental Protocols
This section provides a detailed, step-by-step protocol for the scaled-up synthesis of this compound.
Part 1: Preparation of Cyanoacetic Acid
-
Neutralization: In a suitable reaction vessel, dissolve 600 ± 20 kg of chloroacetic acid in water. Add a sodium carbonate solution to neutralize the chloroacetic acid, maintaining the temperature at or below 65°C and a pH between 7.0 and 10.0.[1]
-
Cyanation: To the neutralized solution, add 280-320 kg of sodium cyanide. Heat the mixture to a reaction temperature of 70-130°C. After the reaction is complete, rapidly cool the mixture to below 30°C.[1]
-
Acidification: Over a period of 1 hour, add 300-340 kg of pure hydrochloric acid, ensuring the temperature does not exceed 60°C to complete the formation of cyanoacetic acid.[1]
Part 2: Synthesis of 1,3-Dimethylcyanoacetylurea (Intermediate)
-
Dehydration: Dehydrate the prepared cyanoacetic acid solution (typically around 70% concentration) via vacuum distillation to obtain dehydrated cyanoacetic acid.[2]
-
Condensation:
-
Transfer the dehydrated cyanoacetic acid to a reaction vessel and cool to 6-8°C.[2]
-
Add the condensing agent and acetic anhydride to the cooled cyanoacetic acid.[2]
-
Begin stirring at 80-100 rpm for 5-8 minutes.[2]
-
Add 1,3-dimethylurea to the reaction mixture and continue stirring for 10-12 minutes.[2]
-
Increase the temperature to 15-18°C and stir for an additional 10-12 minutes.[2]
-
Further, increase the temperature to 28-30°C and stir for another 10-12 minutes.[2]
-
-
Isolation of Intermediate: Filter the reaction mixture. The filtrate is subjected to a second vacuum distillation to yield 1,3-dimethylcyanoacetylurea.[2]
Part 3: Cyclization to 6-Amino-1,3-dimethyluracil
-
Cyclization Reaction:
-
Place the 1,3-dimethylcyanoacetylurea in a reaction vessel and adjust the temperature to 40-45°C.[2]
-
Begin stirring and add 32% liquid alkali dropwise at a rate of 18-20 mL/min until the pH of the mixture reaches 9.0-9.5.[2]
-
Stir the reaction mixture at 40-45°C for 10-12 minutes.[2]
-
Increase the temperature to 90-95°C and maintain stirring for 18-20 minutes to complete the cyclization.[2]
-
-
Product Isolation: Centrifuge the resulting reaction liquid and dry the solid to obtain 6-Amino-1,3-dimethyluracil.[2]
Mandatory Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the scaled-up synthesis of 6-Amino-1,3-dimethyluracil.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-Amino-5-cyano-1,3-dimethyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5-cyano-1,3-dimethyluracil.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
1. Low Yield in the Condensation Reaction to form 1,3-Dimethylcyanoacetylurea
-
Question: I am experiencing a low yield in the condensation reaction between cyanoacetic acid and 1,3-dimethylurea. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in this condensation step are often attributed to the presence of water, which can lead to incomplete reactions and the formation of side products.[1] Here are some troubleshooting steps:
-
Ensure Anhydrous Conditions: The condensation reaction is sensitive to moisture.[1] Ensure that all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
-
Dehydration of Reactants: Cyanoacetic acid is often supplied as a solution or can be hygroscopic. It is crucial to remove water before the reaction. One method is to perform a vacuum distillation of the cyanoacetic acid.[1][2]
-
Reagent Quality: Use high-purity 1,3-dimethylurea and acetic anhydride. The presence of impurities can interfere with the reaction.
-
Reaction Temperature: The reaction temperature should be carefully controlled. A staged increase in temperature may be beneficial. For example, after the addition of reactants at a lower temperature (e.g., 38-42 °C), the temperature can be gradually raised to 95-98 °C to drive the reaction to completion.[2][3]
-
Molar Ratios: The molar ratio of the reactants can influence the yield. An excess of acetic anhydride is typically used to act as both a reactant and a dehydrating agent. Refer to the table below for reported molar ratios.[2]
-
2. Incomplete Cyclization of 1,3-Dimethylcyanoacetylurea
-
Question: My cyclization reaction of 1,3-dimethylcyanoacetylurea to form this compound is not going to completion. How can I resolve this?
-
Answer: Incomplete cyclization can be due to several factors, primarily related to pH, temperature, and reaction time.
-
pH Control: The cyclization is conducted under alkaline conditions. The pH of the reaction mixture is critical and should be maintained within the optimal range, typically between 9.0 and 9.5.[1] Use a calibrated pH meter to monitor and adjust the pH by the controlled addition of a base, such as 32% liquid alkali.[1]
-
Temperature Management: The reaction is temperature-sensitive. A common procedure involves an initial reaction at a lower temperature (e.g., 40-45 °C) followed by heating to a higher temperature (e.g., 90-95 °C) to ensure the reaction goes to completion.[1]
-
Reaction Time: Ensure the reaction is allowed to proceed for a sufficient amount of time at the optimal temperature and pH. Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Stirring: Adequate stirring is essential to ensure proper mixing and heat distribution throughout the reaction mixture. A stirring speed of 80-100 rpm has been reported.[1]
-
3. Presence of Impurities in the Final Product
-
Question: My final product, this compound, shows significant impurities. What are the likely impurities and how can I purify my product?
-
Answer: Impurities can arise from unreacted starting materials, side products from the condensation or cyclization steps, or decomposition of the product.
-
Common Impurities:
-
Unreacted 1,3-dimethylcyanoacetylurea.
-
Side products from the condensation reaction due to the presence of water.[1]
-
Hydrolysis of the cyano group to a carboxamide.
-
-
Purification Strategies:
-
Recrystallization: This is a common and effective method for purifying solid organic compounds. The choice of solvent is crucial and may require some experimentation.
-
Chromatography: Column chromatography can be used for more challenging separations.
-
Washing: Washing the crude product with appropriate solvents can help remove unreacted starting materials and some side products.
-
-
4. Product Isolation and Drying Issues
-
Question: I am having difficulty with the isolation and drying of the final product. What is the recommended procedure?
-
Answer: After the cyclization reaction, the product often precipitates out of the solution.
-
Isolation: The product can be isolated by filtration or centrifugation. Centrifugation at 6000-7000 rpm for 4-5 minutes has been reported as an effective method.[1]
-
Drying: The isolated product should be dried to remove any residual solvent. Drying at 40-45 °C is a suggested temperature range.[1] Avoid excessively high temperatures to prevent product decomposition.
-
Data Presentation
Table 1: Summary of Reaction Conditions for the Synthesis of this compound
| Step | Parameter | Value | Reference |
| Condensation | Reactants | Cyanoacetic acid, 1,3-Dimethylurea, Acetic anhydride | [1][2][4] |
| Dehydration of Cyanoacetic Acid | Vacuum distillation at 82-85 °C and 0.092-0.095 MPa | [1] | |
| Reaction Temperature | Staged: Initial cooling to 6-8 °C, then warming to 15-18 °C and 28-30 °C | [1] | |
| Yield of Intermediate | ~95.5% | [2] | |
| Cyclization | Starting Material | 1,3-Dimethylcyanoacetylurea | [1] |
| Base | 32% Liquid Alkali | [1] | |
| pH | 9.0 - 9.5 | [1] | |
| Reaction Temperature | Staged: 40-45 °C for 10-12 min, then 90-95 °C for 18-20 min | [1] | |
| Isolation | Centrifugation at 6000-7000 rpm for 4-5 min | [1] | |
| Drying Temperature | 40-45 °C | [1] |
Experimental Protocols
1. Synthesis of 1,3-Dimethylcyanoacetylurea (Condensation)
-
Objective: To synthesize the intermediate 1,3-dimethylcyanoacetylurea from cyanoacetic acid and 1,3-dimethylurea.
-
Methodology:
-
Dehydrate cyanoacetic acid via vacuum distillation at 82-85 °C and a vacuum of 0.092-0.095 MPa.[1]
-
Cool the dehydrated cyanoacetic acid in a reaction vessel to 6-8 °C.[1]
-
Add a condensing agent and acetic anhydride to the cooled cyanoacetic acid with stirring (80-100 rpm).[1]
-
Add 1,3-dimethylurea to the reaction mixture and stir for 10-12 minutes.[1]
-
Gradually warm the reaction mixture to 15-18 °C and stir for an additional 10-12 minutes.[1]
-
Further warm the mixture to 28-30 °C and stir for another 10-12 minutes.[1]
-
After the reaction is complete (monitored by TLC), the intermediate can be isolated by vacuum distillation to remove volatile components.[1]
-
2. Synthesis of this compound (Cyclization)
-
Objective: To synthesize the final product by cyclization of 1,3-dimethylcyanoacetylurea.
-
Methodology:
-
Charge a reaction vessel with 1,3-dimethylcyanoacetylurea and begin stirring at 80-100 rpm.[1]
-
Control the temperature of the reaction mixture at 40-45 °C.[1]
-
Slowly add a 32% solution of liquid alkali dropwise at a rate of 18-20 mL/min until the pH of the mixture reaches 9.0-9.5.[1]
-
Maintain the reaction at 40-45 °C with stirring for 10-12 minutes.[1]
-
Heat the reaction mixture to 90-95 °C and maintain this temperature for 18-20 minutes with continued stirring.[1]
-
Upon completion, cool the reaction mixture and isolate the product by centrifugation (6000-7000 rpm for 4-5 minutes).[1]
-
Dry the isolated solid at 40-45 °C to obtain the final product.[1]
-
3. Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Objective: To monitor the progress of the condensation and cyclization reactions.
-
Methodology:
-
Prepare a TLC plate (e.g., silica gel 60 F254).
-
Develop a suitable solvent system. A mixture of ethyl acetate and hexane or dichloromethane and methanol are common starting points.
-
Spot a small amount of the reaction mixture, along with the starting material(s) as a reference, onto the TLC plate.
-
Place the plate in a developing chamber containing the chosen eluent.
-
After the solvent front has moved up the plate, remove the plate and visualize the spots under UV light (254 nm).
-
The disappearance of the starting material spot and the appearance of the product spot indicate the progress of the reaction.
-
4. Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
Objective: To determine the purity of the final product.
-
Methodology:
-
Use a reverse-phase HPLC column (e.g., C18).
-
Develop a mobile phase, which could consist of a mixture of acetonitrile and water with a modifier like formic acid for MS compatibility.
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., the mobile phase).
-
Inject the sample into the HPLC system.
-
Monitor the elution of the components using a UV detector at an appropriate wavelength.
-
The purity of the sample can be determined by the relative area of the product peak compared to the total area of all peaks.
-
Mandatory Visualizations
Caption: Troubleshooting workflow for the synthesis of this compound.
Caption: Chemical synthesis pathway for this compound.
References
- 1. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 2. CN111153834A - Preparation method of 1, 3-dimethyl cyanoacetylurea - Google Patents [patents.google.com]
- 3. A kind of preparation method of 1,3-dimethylcyanoacetylurea - Eureka | Patsnap [eureka.patsnap.com]
- 4. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
Optimization of reaction conditions for 6-Amino-5-cyano-1,3-dimethyluracil synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5-cyano-1,3-dimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: A prevalent method for the synthesis of the 6-amino-5-cyanouracil core structure involves a multi-component condensation reaction. One adaptable approach is a three-component condensation of an appropriate aldehyde, malononitrile, and N,N'-dimethylurea in the presence of a suitable catalyst.[1] Another potential route could be the reaction of a dicyanovinylcarbamate derivative with an amine.[2]
Q2: What are the critical starting materials for this synthesis?
A2: The key precursors typically include N,N'-dimethylurea, malononitrile, and a suitable carbonyl compound or an equivalent electrophile to form the pyrimidine ring.
Q3: What are the typical reaction conditions?
A3: Reaction conditions can vary, but they often involve heating the reactants in a suitable solvent with a catalyst. For instance, a one-pot synthesis of related compounds has been achieved at room temperature in aqueous ethanol using a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO).[3] Other methods may require refluxing in a solvent like chlorobenzene at temperatures around 110°C.[2][4]
Q4: How can I monitor the progress of the reaction?
A4: The reaction progress can be monitored by thin-layer chromatography (TLC) to observe the consumption of starting materials and the formation of the product. High-performance liquid chromatography (HPLC) can also be used for more quantitative analysis.
Q5: What are the common methods for purification of the final product?
A5: The crude product is typically purified by recrystallization from a suitable solvent. Column chromatography may also be employed if further purification is necessary. The choice of solvent will depend on the solubility of the product and impurities.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Yield | Incomplete reaction. | - Increase reaction time or temperature. - Check the purity and reactivity of starting materials. - Ensure the catalyst is active and used in the correct amount. |
| Side reactions are consuming starting materials. | - Optimize reaction temperature; lower temperatures may reduce side reactions. - Use purified solvents and reagents to avoid catalytic poisoning or unwanted reactions. | |
| Incorrect stoichiometry of reactants. | - Carefully measure and ensure the correct molar ratios of all reactants. | |
| Product is Impure | Presence of unreacted starting materials. | - Optimize reaction time to ensure complete conversion of starting materials. - Improve the purification process (e.g., try a different recrystallization solvent or perform column chromatography). |
| Formation of side products. | - Adjust reaction conditions (temperature, catalyst) to disfavor the formation of side products. - A patent for a related compound highlights the sensitivity of a similar condensation reaction to water, which can lead to side reactions. Ensure anhydrous conditions if necessary. | |
| Difficulty in Product Isolation | Product is highly soluble in the reaction mixture. | - After cooling, try to precipitate the product by adding a non-solvent. - Concentrate the reaction mixture under reduced pressure before attempting precipitation or recrystallization. |
| Product precipitates as an oil or is difficult to filter. | - Try to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - Alter the solvent system for precipitation/recrystallization. |
Experimental Protocols
Please note: The following are generalized protocols adapted from the synthesis of structurally related compounds and should be optimized for the specific synthesis of this compound.
Protocol 1: Three-Component Condensation
This protocol is adapted from the synthesis of related 6-amino-5-cyanopyrimidines.[1]
-
To a solution of an appropriate aldehyde (1 mmol), malononitrile (1.2 mmol), and N,N'-dimethylurea (1 mmol) in a suitable solvent (e.g., 10 mL ethanol/water mixture), add a catalyst (e.g., 10 mol% DABCO).[3]
-
Stir the reaction mixture at room temperature or heat as required.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture. The product may precipitate directly.
-
Collect the solid product by filtration, wash with a cold solvent, and dry.
-
Recrystallize the crude product from a suitable solvent to obtain the pure this compound.
Protocol 2: From a Dicyanovinylcarbamate Precursor
This protocol is a conceptual adaptation based on the synthesis of 1,4-disubstituted 6-amino-5-cyanopyrimidinones.[2][4]
-
Synthesize an appropriate N,N-dimethyl-N'-(dicyanovinyl)urea precursor.
-
In a reaction vessel, dissolve the precursor in a high-boiling solvent such as chlorobenzene.
-
Heat the solution to reflux (approximately 110-130°C) to induce cyclization.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
After the reaction is complete, cool the mixture to room temperature to allow the product to crystallize.
-
Collect the precipitate by filtration, wash with a suitable solvent, and dry.
-
Further purify by recrystallization if necessary.
Data Presentation
Table 1: Reaction Conditions for Synthesis of Related 6-Amino-5-cyanopyrimidinones [2][4]
| Entry | Reactants | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Ethyl 2,2-dicyanovinylcarbamate derivative + primary aromatic amine | Chlorobenzene | 110 | 2-4 | 55-76 |
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low or no product yield.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of 6-Amino-5-cyano-1,4-disubstituted-2(1H)-Pyrimidinones via Copper-(I)-catalyzed Alkyne-azide ‘Click Chemistry’ and Their Reactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Common side products in the synthesis of 6-Amino-5-cyano-1,3-dimethyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Amino-5-cyano-1,3-dimethyluracil.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common synthetic route involving the cyanation of 6-amino-1,3-dimethyluracil.
Problem 1: Low or No Yield of the Desired Product
| Possible Cause | Suggested Solution |
| Incomplete reaction | - Ensure the reaction is stirred vigorously to ensure proper mixing of reagents. - Extend the reaction time. Monitor the reaction progress using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Increase the reaction temperature, but be cautious as this may also promote the formation of side products. |
| Degradation of reagents or product | - Use freshly purified reagents and anhydrous solvents. The presence of water can lead to hydrolysis of the cyano group or other side reactions.[1][2] - Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Suboptimal reaction conditions | - Optimize the molar ratio of the cyanating agent to the starting material. - Experiment with different solvents to improve the solubility of reagents and intermediates. |
Problem 2: Presence of Multiple Spots on TLC, Indicating Impurities
| Possible Cause | Suggested Solution |
| Formation of side products | - See the "Common Side Products and Their Mitigation" section below for a detailed list of potential impurities and strategies to minimize their formation. |
| Unreacted starting material | - Ensure the reaction goes to completion by monitoring with TLC or HPLC. - If the reaction is sluggish, consider adding a catalyst or increasing the temperature. |
| Decomposition of the product | - Avoid excessive heat and prolonged reaction times. - Use a milder work-up procedure. For example, use a dilute base to neutralize any acidic byproducts. |
Problem 3: Difficulty in Product Purification
| Possible Cause | Suggested Solution |
| Co-elution of impurities during chromatography | - Optimize the chromatography conditions by trying different solvent systems (e.g., varying the polarity) or using a different stationary phase. - Consider recrystallization from a suitable solvent or solvent mixture to purify the product. |
| Product is an oil or does not crystallize | - Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. - If the product is an oil, try to convert it to a solid derivative (e.g., a salt) for easier handling and purification. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent method is the direct cyanation of 6-amino-1,3-dimethyluracil at the C5 position. Another potential, though less direct, route involves the synthesis of a uracil derivative with a leaving group (like a halogen) at the C5 position, followed by nucleophilic substitution with a cyanide salt.[3]
Q2: What are the typical cyanating agents used for the C5-cyanation of 6-amino-1,3-dimethyluracil?
A2: Common cyanating agents include cyanogen bromide or a combination of a cyanide salt (like sodium or potassium cyanide) with an oxidizing agent. The Vilsmeier-Haack reaction can also be employed to introduce a formyl group at the C5 position, which can then be converted to a cyano group.
Q3: How can I monitor the progress of the reaction?
A3: Thin Layer Chromatography (TLC) is a convenient method for monitoring the reaction. Use a suitable solvent system that provides good separation between the starting material, product, and any major side products. Staining with a UV lamp is typically effective for visualizing the spots. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.
Q4: What are the recommended storage conditions for this compound?
A4: To ensure stability, it is recommended to store the compound in a cool, dry, and dark place, preferably under an inert atmosphere to prevent degradation.
Common Side Products and Their Mitigation
The synthesis of this compound can be accompanied by the formation of several side products. Understanding these impurities is crucial for optimizing the reaction and purification processes.
| Side Product | Formation Mechanism | Mitigation Strategy |
| Unreacted 6-amino-1,3-dimethyluracil | Incomplete reaction. | Increase reaction time, temperature, or the amount of cyanating agent. Monitor the reaction to completion. |
| 6-Amino-5-formamido-1,3-dimethyluracil | If a Vilsmeier-Haack formylation is used as an intermediate step, incomplete conversion of the formyl group to the cyano group will result in this impurity.[4] | Ensure complete dehydration of the formyl intermediate and use an appropriate dehydrating agent for the conversion to the nitrile. |
| Hydrolysis product (6-Amino-5-carbamoyl-1,3-dimethyluracil) | Hydrolysis of the cyano group by water present in the reaction mixture or during work-up. | Use anhydrous reagents and solvents. Perform the reaction under an inert atmosphere. Use a non-aqueous work-up if possible. |
| Dimerization or polymerization products | The reactive nature of the starting material and product can lead to self-condensation or polymerization, especially at elevated temperatures. | Maintain a controlled reaction temperature. Use a more dilute reaction mixture. |
Experimental Protocols
A general experimental protocol for the synthesis of this compound via direct cyanation is provided below. Note: This is a generalized procedure and may require optimization based on specific laboratory conditions and available reagents.
Synthesis of this compound
Materials:
-
6-Amino-1,3-dimethyluracil
-
Cyanating agent (e.g., cyanogen bromide)
-
Anhydrous solvent (e.g., dimethylformamide - DMF)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 6-amino-1,3-dimethyluracil in the anhydrous solvent.
-
Cool the solution in an ice bath.
-
Slowly add the cyanating agent to the cooled solution.
-
Allow the reaction to stir at a controlled temperature (e.g., room temperature) and monitor its progress using TLC or HPLC.
-
Once the reaction is complete, quench the reaction by carefully adding a suitable quenching agent (e.g., a solution of sodium thiosulfate if cyanogen bromide is used).
-
Extract the product into an organic solvent.
-
Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Reaction Pathway and Side Product Formation
Caption: Synthetic pathway and potential side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting synthesis issues.
References
- 1. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 3. The preparation of 5-cyanouracil and 5-cyano-2'-deoxyuridine from the corresponding 5-iodo derivative and cuprous cyanide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6-Amino-5-formamido-1,3-dimethyluracil | C7H10N4O3 | CID 82070 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 6-Amino-5-cyano-1,3-dimethyluracil
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6-Amino-5-cyano-1,3-dimethyluracil for improved yields and purity.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common and effective synthetic pathway involves a two-step process. The first step is the condensation of cyanoacetic acid with 1,3-dimethylurea, typically facilitated by a condensing agent like acetic anhydride, to form an intermediate, N-cyanoacetyl-N,N'-dimethylurea. The second step is an intramolecular cyclization of this intermediate under alkaline conditions to yield the final product, this compound.[1][2]
Q2: What are the critical factors that influence the yield of the synthesis?
A2: Several factors can significantly impact the final yield and purity of this compound. Key considerations include:
-
Anhydrous Reaction Conditions: The initial condensation reaction is highly sensitive to moisture. The presence of water can lead to unwanted side reactions, which reduces the yield and purity of the intermediate and, consequently, the final product.[2]
-
Controlled Temperature: Gradual, staged heating during the condensation reaction has been shown to improve the reaction rate and conversion efficiency.[2]
-
pH of Cyclization: The final cyclization step requires an alkaline environment. Precise control of the pH is crucial for efficient ring closure and to minimize the formation of byproducts.[2]
-
Purity of Reactants: The purity of the starting materials, particularly cyanoacetic acid and 1,3-dimethylurea, is essential for a clean reaction and high yield.
Q3: What are some common side reactions to be aware of?
A3: A primary side reaction is the hydrolysis of acetic anhydride in the presence of water, which not only consumes the condensing agent but also introduces excess water into the reaction mixture, further inhibiting the desired condensation. This can lead to a lower conversion rate of cyanoacetic acid and the formation of impurities.[2]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low yield of N-cyanoacetyl-N,N'-dimethylurea (intermediate) | Presence of water in the reaction mixture. | Ensure all reactants and solvents are thoroughly dried. Dehydrate the cyanoacetic acid, for instance, by vacuum distillation before use.[2] |
| Inefficient condensation. | Utilize a staged heating approach. For example, start the reaction at a lower temperature (e.g., 6-8 °C), stir, and then incrementally raise the temperature to 15-18 °C and finally to 28-30 °C.[2] | |
| Low yield of this compound (final product) | Incomplete cyclization of the intermediate. | Carefully control the pH during the cyclization step by the slow, dropwise addition of a base (e.g., 32% liquid alkali) until a pH of 9-9.5 is achieved.[2] |
| Degradation of the product. | After reaching the optimal pH, maintain the reaction temperature at 40-45 °C for a short period before raising it to 90-95 °C to complete the cyclization. Avoid prolonged heating at high temperatures.[2] | |
| Low purity of the final product | Formation of byproducts due to moisture. | Strictly maintain anhydrous conditions during the initial condensation step.[2] |
| Incomplete reaction or side reactions during cyclization. | Optimize the pH and temperature profile of the cyclization reaction as described above. Consider purification of the intermediate before cyclization. |
Quantitative Data Summary
The following table summarizes the yield and purity of this compound achieved under optimized conditions as reported in the literature.
| Parameter | Value | Reference |
| Total Molar Yield | 78.72% | [2] |
| Purity | 91.714% | [2] |
Experimental Protocols
Protocol 1: Optimized Synthesis of this compound[2]
This protocol is based on a patented method designed to enhance yield and purity.
Step 1: Dehydration and Condensation
-
Dehydrate 70% mass concentration cyanoacetic acid via vacuum distillation (0.092-0.095 MPa, 82-85 °C, 40-45 min).
-
Transfer the dehydrated cyanoacetic acid to a reaction vessel and cool to 6-8 °C.
-
Add a condensing agent and acetic anhydride to the vessel and stir for 5-8 minutes.
-
Add 1,3-dimethylurea and stir for an additional 10-12 minutes.
-
Increase the temperature to 15-18 °C and stir for 10-12 minutes.
-
Further, increase the temperature to 28-30 °C and stir for 10-12 minutes.
-
Filter the reaction mixture. The filtrate is subjected to a second vacuum distillation (0.092-0.095 MPa, 85-90 °C, 42-45 min).
-
Add deionized water, stir for 10-12 minutes at 28-30 °C, and perform a third vacuum distillation to obtain the intermediate, 1,3-dimethylcyanoacetylurea.
Step 2: Cyclization
-
Maintain the temperature of the reaction vessel containing the intermediate at 40-45 °C.
-
Begin stirring and add 32% mass concentration liquid alkali dropwise (18-20 mL/min) until the pH of the solution reaches 9-9.5.
-
Continue stirring at 40-45 °C for 10-12 minutes.
-
Increase the temperature to 90-95 °C and stir for 18-20 minutes.
-
Centrifuge the resulting reaction liquid (6000-7000 rpm, 4-5 min).
-
Dry the solid product at 40-45 °C to obtain this compound.
Visualizations
Caption: Workflow for the optimized synthesis of this compound.
Caption: Troubleshooting logic for improving synthesis yield and purity.
References
Technical Support Center: Overcoming Solubility Challenges with 6-Amino-5-cyano-1,3-dimethyluracil
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered during reactions with 6-Amino-5-cyano-1,3-dimethyluracil.
Troubleshooting Guide: Enhancing Solubility in Reactions
Issue: My this compound is not dissolving in the reaction solvent.
Poor solubility can lead to incomplete reactions, low yields, and difficulties in purification. The following Q&A format addresses common problems and provides actionable solutions.
Q1: What are the general solubility characteristics of this compound?
A1: While specific quantitative data for this compound is limited, its precursor, 6-Amino-1,3-dimethyluracil, exhibits limited solubility in water and common organic solvents.[1] It is known to be soluble in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), as well as in chlorinated solvents like chloroform and dichloromethane, and other polar organic solvents like ethyl acetate and acetone.[2] Due to the addition of a polar cyano group, this compound is expected to have similar or slightly increased polarity, influencing its solubility profile.
Q2: I'm observing a suspension or slurry in my reaction flask. What are my immediate options?
A2: If your compound is not fully dissolved, consider the following immediate actions:
-
Increase the temperature: Gently heating the reaction mixture can significantly improve the solubility of many organic compounds. Ensure the temperature is compatible with the stability of your reactants and the boiling point of your solvent.
-
Sonication: Using an ultrasonic bath can help break down solid agglomerates and enhance dissolution.
-
Extended stirring: Sometimes, prolonged and vigorous stirring is sufficient to dissolve a stubborn compound.
Q3: My initial attempts to dissolve the compound have failed. What solvent-based strategies can I employ?
A3: If basic techniques are ineffective, a more systematic approach to solvent selection and modification is necessary.
-
Solvent Screening: If your reaction chemistry allows, perform small-scale solubility tests with a range of solvents. A good starting point would be polar aprotic solvents like DMSO, DMF, or N-Methyl-2-pyrrolidone (NMP), where uracil derivatives often show good solubility.
-
Co-solvent System: Introduce a co-solvent to modify the polarity of your primary solvent. For instance, if your reaction is in a less polar solvent like toluene, adding a small percentage of a polar aprotic solvent like DMSO or DMF can significantly enhance the solubility of this compound.
-
pH Adjustment: If your reaction conditions are compatible with acidic or basic media, adjusting the pH can alter the ionization state of the molecule and improve its solubility. The amino group on the uracil ring can be protonated under acidic conditions, potentially increasing its solubility in polar protic solvents.
Q4: Can I modify the reaction protocol to circumvent solubility issues?
A4: Yes, several protocol modifications can be effective:
-
Slow Addition: Instead of adding all the this compound at once, add it portion-wise to the reaction mixture. This allows the compound to react as it is added, preventing the accumulation of a large amount of undissolved solid.
-
"Slurry-to-slurry" reaction: In some cases, a reaction can proceed even if the starting material is not fully dissolved. The small amount of dissolved compound reacts, and more of the solid dissolves to maintain the equilibrium, driving the reaction to completion. This requires careful monitoring to ensure the reaction is progressing.
-
Use of a Phase-Transfer Catalyst (PTC): If you are working in a biphasic system (e.g., a solid-liquid or liquid-liquid reaction), a PTC can help shuttle the reactant between phases, facilitating the reaction even with low solubility in one of the phases.
Frequently Asked Questions (FAQs)
Q: Is it possible that my this compound is impure, and the impurity is insoluble?
A: Yes, this is a possibility. It is always recommended to check the purity of your starting materials, for instance by measuring its melting point or using chromatographic methods like TLC or HPLC. Purification of the starting material may be necessary.
Q: Could the order of reagent addition affect the solubility?
A: Absolutely. In some cases, adding the this compound to a solution already containing other reagents might lead to an in-situ reaction that forms a more soluble intermediate. Experimenting with the order of addition can sometimes resolve solubility challenges.
Q: Are there any specific solvent recommendations for reactions involving this compound?
A: Based on the known solubility of the closely related 6-Amino-1,3-dimethyluracil, polar aprotic solvents are a good first choice.[2] For specific reaction types, the literature on similar uracil derivatives can provide guidance. For example, in condensation reactions with aldehydes, solvents like ethanol or formic acid have been used with the precursor.
Data Presentation
Table 1: Solubility Profile of 6-Amino-1,3-dimethyluracil (Precursor to the target compound)
Note: This data is for 6-Amino-1,3-dimethyluracil and should be used as a guideline for this compound. The presence of the cyano group may alter the solubility.
| Solvent | Qualitative Solubility | Quantitative Solubility (at 25 °C) |
| Water | Limited/Sparingly Soluble[1] | 7.06 g/L[1] |
| DMSO | Soluble[2] | Data not available |
| Chloroform | Soluble[2] | Data not available |
| Dichloromethane | Soluble[2] | Data not available |
| Ethyl Acetate | Soluble[2] | Data not available |
| Acetone | Soluble[2] | Data not available |
Experimental Protocols
Protocol 1: General Procedure for Enhancing Solubility using a Co-solvent System
-
To your reaction vessel, add the primary reaction solvent.
-
Begin stirring the solvent.
-
Slowly add a co-solvent (e.g., DMSO or DMF) dropwise until the primary solvent becomes a homogeneous mixture. A common starting point is a 9:1 or 4:1 ratio of primary solvent to co-solvent.
-
Once the solvent system is prepared, begin adding the this compound in small portions.
-
Observe the dissolution. If the compound remains insoluble, a slight increase in the proportion of the co-solvent or gentle heating can be applied.
-
Proceed with the addition of other reagents once the starting material is sufficiently dissolved.
Protocol 2: Protocol for a Reaction under Heated Conditions
-
Equip a round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Add the chosen solvent and this compound to the flask.
-
Add the other reactants to the flask.
-
Begin stirring and slowly heat the mixture to the desired reaction temperature or to reflux using a suitable heating mantle or oil bath.
-
Monitor the reaction progress by a suitable method (e.g., TLC, LC-MS).
-
Upon completion, cool the reaction mixture to room temperature before proceeding with the work-up.
Visualizations
Caption: Troubleshooting workflow for solubility issues.
Caption: Experimental workflow for enhancing solubility.
References
Preventing degradation of 6-Amino-5-cyano-1,3-dimethyluracil during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the degradation of 6-Amino-5-cyano-1,3-dimethyluracil during storage and experimentation.
Troubleshooting Guides
This section addresses specific issues that may arise during the handling and storage of this compound, providing potential causes and recommended solutions.
Issue 1: Discoloration or Change in Appearance of the Compound
-
Question: My solid this compound, which was initially a white to off-white powder, has developed a yellowish or brownish tint. What could be the cause, and how can I address it?
-
Possible Causes:
-
Exposure to Light: Photodegradation can occur upon exposure to UV or visible light, leading to the formation of colored impurities.
-
Oxidation: Reaction with atmospheric oxygen, potentially accelerated by humidity and temperature, can lead to oxidative degradation products.
-
Contamination: Accidental introduction of impurities during handling could catalyze degradation.
-
-
Solutions:
-
Store the compound in an amber-colored vial or a container that is opaque to light.
-
Store under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.
-
Ensure all spatulas, weighing boats, and other equipment are clean and dry before use.
-
If discoloration is observed, it is recommended to re-analyze the purity of the compound before use.
-
Issue 2: Inconsistent or Unexpected Experimental Results
-
Question: I am observing variability in my experimental results (e.g., reaction yields, biological activity) when using different batches or older stock of this compound. Could this be due to degradation?
-
Possible Causes:
-
Hydrolysis: The amino and cyano groups, as well as the uracil ring itself, can be susceptible to hydrolysis, especially if the compound has been exposed to moisture or acidic/basic conditions. This can alter the chemical structure and reactivity.
-
Formation of Degradants: The presence of even small amounts of degradation products can interfere with assays or reactions.
-
-
Solutions:
-
Store the compound in a desiccator or a controlled low-humidity environment.
-
Avoid storing solutions of the compound for extended periods, especially in aqueous or protic solvents. Prepare solutions fresh for each experiment.
-
Perform a purity check (e.g., via HPLC) on the stored compound to assess its integrity before critical experiments.
-
Frequently Asked Questions (FAQs)
Storage and Handling
-
Q1: What are the ideal storage conditions for solid this compound?
-
A1: To ensure long-term stability, the compound should be stored at or below room temperature (ideally between 2-8°C for extended periods), protected from light, in a tightly sealed container under an inert atmosphere (nitrogen or argon), and in a dry environment (desiccated). 6-aminouracil, a related compound, is advised to be stored in a cool, dry, and well-ventilated environment in tightly sealed containers, away from strong oxidizing agents, acids, and bases to prevent decomposition.[1]
-
-
Q2: How should I handle the compound to minimize degradation?
-
A2: Handle the compound in a well-ventilated area, avoiding the formation of dust.[2] Use clean, dry spatulas and glassware. Minimize the time the container is open to the atmosphere. For sensitive applications, handling in a glovebox under an inert atmosphere is recommended.
-
-
Q3: For how long can I store solutions of this compound?
-
A3: It is strongly recommended to prepare solutions fresh before use. The stability of the compound in solution is highly dependent on the solvent, pH, temperature, and exposure to light. Aqueous solutions are particularly prone to hydrolysis. If storage of a solution is unavoidable, it should be for the shortest possible time, at low temperature (e.g., -20°C), and protected from light.
-
Degradation and Stability Testing
-
Q4: What are the likely degradation pathways for this compound?
-
A4: Based on the chemistry of uracil and its derivatives, potential degradation pathways include:
-
Hydrolysis: The cyano group can hydrolyze to a carboxylic acid or amide. The amino group can also undergo hydrolysis. The uracil ring itself can be opened through hydrolytic cleavage.[3]
-
Oxidation: The uracil ring is susceptible to oxidation, which can lead to the formation of various oxidized derivatives.
-
Photodegradation: Exposure to light can induce dimerization or other photochemical reactions.
-
-
-
Q5: How can I assess the stability of my sample of this compound?
-
A5: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS), should be used.[4][5][6][7][8] This involves comparing the chromatogram of a stored sample to that of a freshly prepared standard to detect any new peaks (degradants) or a decrease in the main peak area.
-
-
Q6: What is a forced degradation study, and why is it useful?
-
A6: A forced degradation study, or stress testing, is an experiment where the compound is intentionally exposed to harsh conditions to accelerate its degradation.[9][10][11][12][13][14][15][16][17] This helps to identify potential degradation products, establish degradation pathways, and develop a stability-indicating analytical method.[13][16][17] The typical stress conditions are summarized in the table below.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (long-term); Room Temperature (short-term) | Minimizes thermal degradation. |
| Light | Protect from light (use amber vials or store in the dark) | Prevents photodegradation. |
| Atmosphere | Inert gas (e.g., Nitrogen, Argon) | Prevents oxidation. |
| Humidity | Dry/Desiccated | Prevents hydrolysis. |
Table 2: Typical Conditions for a Forced Degradation Study
| Stress Condition | Typical Reagents and Conditions | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 M - 1 M HCl, heat (e.g., 60-80°C) for several hours | Hydrolysis of cyano and amino groups, ring opening.[11] |
| Base Hydrolysis | 0.1 M - 1 M NaOH, heat (e.g., 60-80°C) for several hours | Hydrolysis of cyano and amino groups, ring opening.[11] |
| Oxidation | 3-30% H₂O₂, room temperature or slightly elevated | Oxidation of the uracil ring. |
| Thermal | Dry heat (e.g., 80-100°C) for several days | General thermal decomposition. |
| Photolytic | Exposure to UV and visible light (ICH Q1B guidelines) | Photodimerization, photooxidation.[11] |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method Development
This protocol provides a general framework for developing an HPLC method to assess the stability of this compound.
-
Column Selection: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common starting point.
-
Mobile Phase:
-
Start with a simple mobile phase, such as a gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid to improve peak shape).
-
A typical gradient might be 5% to 95% acetonitrile over 20-30 minutes.
-
-
Detection: Use a UV detector at a wavelength where the compound has maximum absorbance (this can be determined using a UV-Vis spectrophotometer).
-
Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Prepare working standards by diluting the stock solution with the mobile phase.
-
-
Forced Degradation Sample Analysis:
-
Subject the compound to forced degradation conditions as described in Table 2.
-
Neutralize the acidic and basic samples before injection.
-
Inject the stressed samples and compare the chromatograms to an unstressed control sample. The method is considered stability-indicating if all degradation product peaks are well-resolved from the main peak.
-
Protocol 2: General Procedure for a Forced Degradation Study
-
Prepare Stock Solution: Dissolve a known amount of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water) to a concentration of about 1 mg/mL.
-
Acid Hydrolysis: Mix the stock solution with an equal volume of 0.2 M HCl to get a final acid concentration of 0.1 M. Heat at 60°C. Withdraw aliquots at various time points (e.g., 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and analyze by HPLC.
-
Base Hydrolysis: Mix the stock solution with an equal volume of 0.2 M NaOH. Heat at 60°C. Withdraw aliquots at various time points, neutralize with 0.1 M HCl, and analyze by HPLC.
-
Oxidative Degradation: Mix the stock solution with an equal volume of 6% H₂O₂ (to get a final concentration of 3%). Keep at room temperature. Withdraw aliquots at various time points and analyze by HPLC.
-
Thermal Degradation: Place the solid compound in an oven at 80°C. Also, place a solution of the compound in a sealed vial at 60°C. Sample at various time points and analyze by HPLC.
-
Photolytic Degradation: Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Analyze by HPLC.
-
Analysis: For each condition, monitor the formation of degradant peaks and the decrease in the peak area of the parent compound. Aim for 5-20% degradation.
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
Caption: Troubleshooting logic for inconsistent results.
References
- 1. Page loading... [wap.guidechem.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. 6-Aminouracil | 873-83-6 | FA11068 | Biosynth [biosynth.com]
- 4. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 5. A robust, sensitive assay for genomic uracil determination by LC/MS/MS reveals lower levels than previously reported - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Phenotyping of Uracil and 5-Fluorouracil Metabolism Using LC-MS/MS for Prevention of Toxicity and Dose Adjustment of Fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. sciex.com [sciex.com]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 12. sgs.com [sgs.com]
- 13. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ajpsonline.com [ajpsonline.com]
- 15. researchgate.net [researchgate.net]
- 16. biopharminternational.com [biopharminternational.com]
- 17. pharmtech.com [pharmtech.com]
Analytical methods for detecting impurities in 6-Amino-5-cyano-1,3-dimethyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 6-Amino-5-cyano-1,3-dimethyluracil. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for impurity profiling of this compound?
A1: The most common analytical techniques for impurity profiling of this compound and related compounds are High-Performance Liquid Chromatography (HPLC), often coupled with Mass Spectrometry (LC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy. HPLC is used for separation and quantification of impurities, while LC-MS and NMR are powerful tools for the identification and structural elucidation of unknown impurities.[1][2]
Q2: What are the potential sources of impurities in this compound?
A2: Impurities can originate from various sources, including:
-
Synthesis-related impurities: Starting materials, byproducts, and intermediates from the manufacturing process. For instance, the synthesis of the parent compound, 6-Amino-1,3-dimethyluracil, often involves reactants like cyanoacetic acid and 1,3-dimethylurea, which could be potential impurities if not fully reacted or removed.[3][4]
-
Degradation products: These can form during storage or as a result of exposure to stress conditions such as heat, light, humidity, acid, and base. Forced degradation studies are crucial to identify these potential degradants.[5][6][7]
-
Reagents and solvents: Contaminants in the reagents and solvents used during synthesis and analysis can also appear as impurities.
Q3: How can I perform a forced degradation study for this compound?
A3: A forced degradation study, or stress testing, is essential to understand the stability of the molecule and to develop a stability-indicating analytical method.[5][6][7] The study typically involves exposing the compound to the following conditions:
-
Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Heating the solid compound at 105°C for 48 hours.
-
Photolytic Degradation: Exposing the solid compound to UV light (254 nm) and visible light for an extended period.
The samples are then analyzed by a suitable analytical method, like HPLC, to identify and quantify any degradation products.
Troubleshooting Guides
HPLC Analysis
A common issue encountered during the HPLC analysis of polar, nitrogen-containing compounds like this compound is poor peak shape, particularly peak tailing.
Problem: Peak Tailing
Caption: Troubleshooting workflow for HPLC peak tailing.
| Issue | Potential Cause | Troubleshooting Steps |
| Peak Tailing | Secondary silanol interactions between the basic amino group and the stationary phase. | - Lower the mobile phase pH to protonate the silanols (e.g., using a phosphate buffer at pH 2.5-3.5).- Use a modern, high-purity, end-capped silica column. |
| Column overload. | - Reduce the injection volume or dilute the sample. | |
| Column contamination or degradation. | - Flush the column with a strong solvent.- If the problem persists, replace the column. | |
| Inappropriate mobile phase composition. | - Ensure the sample solvent is weaker than or the same as the mobile phase.- Optimize the organic modifier concentration. |
Problem: Poor Resolution Between Impurity Peaks
Caption: Troubleshooting workflow for poor HPLC resolution.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Resolution | Inadequate separation between the main peak and impurities. | - Optimize the mobile phase gradient to increase the separation time between peaks.- Try a different organic modifier (e.g., acetonitrile vs. methanol).- Use a column with a different selectivity or a longer column/smaller particle size for higher efficiency. |
| Co-elution of impurities. | - Adjust the detection wavelength to a more selective wavelength for the impurity of interest, if possible.- Employ a mass spectrometer for more specific detection. |
LC-MS Analysis
Problem: Poor Ionization or No Signal for Impurities
Caption: Troubleshooting workflow for poor LC-MS signal.
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Ionization | Use of non-volatile buffers (e.g., phosphate) which can suppress the MS signal. | - Replace non-volatile buffers with volatile alternatives like ammonium formate or ammonium acetate. |
| Suboptimal ion source parameters. | - Optimize the electrospray ionization (ESI) source parameters, including capillary voltage, gas flow, and temperature. | |
| In-source fragmentation. | - The compound may be fragmenting in the ion source. Try reducing the cone voltage or fragmentor voltage. |
Experimental Protocols
Example HPLC Method for Impurity Profiling
This method is a starting point and may require optimization for your specific instrumentation and impurity profile. It is adapted from methods used for similar uracil derivatives.[8][9][10][11]
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.02 M Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-5 min: 5% B; 5-20 min: 5-40% B; 20-25 min: 40% B; 25.1-30 min: 5% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 275 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve sample in a mixture of Mobile Phase A and B (95:5) to a concentration of 1 mg/mL. |
Example LC-MS Method for Impurity Identification
This method is designed for the identification of impurities and requires an LC system coupled to a mass spectrometer.
| Parameter | Condition |
| LC System | UPLC/HPLC system |
| Column | C18, 100 mm x 2.1 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 0-1 min: 2% B; 1-10 min: 2-50% B; 10-12 min: 50-95% B; 12-14 min: 95% B; 14.1-16 min: 2% B |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 2 µL |
| MS Detector | Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Range | m/z 50-500 |
Potential Impurities
Based on the synthesis of the related compound 6-Amino-1,3-dimethyluracil, the following are potential process-related impurities:
| Impurity Name | Structure | Potential Source |
| 1,3-Dimethylurea | CH₃NHCONHCH₃ | Unreacted starting material |
| Cyanoacetic acid | NCCH₂COOH | Unreacted starting material |
| 2-Cyano-N,N'-dimethylmalonamide | NCCH(CONHCH₃)₂ | Intermediate |
| 6-Hydroxy-5-cyano-1,3-dimethyluracil | (Structure with OH at C6) | Hydrolysis of the amino group |
Data Presentation
Table 1: Example System Suitability Parameters for HPLC Method
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 - 1.5 |
| Theoretical Plates (N) | > 2000 |
| Resolution (Rs) | > 2.0 between the main peak and the closest impurity |
| %RSD of Peak Area (n=6) | < 2.0% |
Table 2: Example Forced Degradation Results (Hypothetical)
| Stress Condition | % Degradation | Number of Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | 12.5 | 2 |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | 25.8 | 3 |
| Oxidative (3% H₂O₂, RT, 24h) | 8.2 | 1 |
| Thermal (105°C, 48h) | 3.1 | 1 |
| Photolytic (UV/Vis) | 5.6 | 2 |
Disclaimer: The information provided in this technical support center is for guidance purposes only. The analytical methods and troubleshooting steps may require optimization for specific laboratory conditions and equipment. It is recommended to validate all analytical methods according to the relevant regulatory guidelines.
References
- 1. Analysis of impurities in pharmaceuticals by LC-MS with cold electron ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Improving the detection of degradants and impurities in pharmaceutical drug products by applying mass spectral and chromatographic searching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN115260106A - Preparation method of 6-amino-1, 3-dimethyl uracil - Google Patents [patents.google.com]
- 4. Preparation method of 6-amino-1,3-dimethyluracil - Eureka | Patsnap [eureka.patsnap.com]
- 5. medcraveonline.com [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ajrconline.org [ajrconline.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scientificliterature.org [scientificliterature.org]
Technical Support Center: N-Alkylation of 6-Amino-5-cyano-1,3-dimethyluracil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the N-alkylation of 6-amino-5-cyano-1,3-dimethyluracil.
Frequently Asked Questions (FAQs)
Q1: What are the potential sites of alkylation on this compound?
A1: The this compound molecule presents multiple potential nucleophilic sites for alkylation. The primary sites of interest are the nitrogen atoms. The exocyclic amino group at the C6 position is a potential site for N-alkylation. Additionally, although the uracil ring nitrogens at N1 and N3 are already methylated, in related systems, O-alkylation at the carbonyl oxygens can sometimes occur, though it is generally less favored under standard N-alkylation conditions.
Q2: How does the 5-cyano group influence the N-alkylation reaction?
A2: The cyano group at the C5 position is a strong electron-withdrawing group. This electronic effect reduces the electron density of the pyrimidine ring and decreases the nucleophilicity of the exocyclic 6-amino group. Consequently, more forcing reaction conditions (e.g., stronger base, higher temperature) may be required to achieve alkylation compared to uracil derivatives without such an electron-withdrawing group.
Q3: What are the common side reactions to be aware of during the N-alkylation of this compound?
A3: Common side reactions include:
-
Over-alkylation: The product, a secondary amine, can be more nucleophilic than the starting primary amine, leading to the formation of a tertiary amine.
-
O-alkylation: Although less common for N-alkylation reactions, alkylation of the carbonyl oxygens is a possibility, leading to the formation of O-alkylated isomers.
-
Reaction with solvent: Some solvents, like DMF, can decompose at high temperatures in the presence of a strong base, leading to side products.
-
Hydrolysis: The cyano group can be susceptible to hydrolysis under strong basic or acidic conditions, especially at elevated temperatures, leading to the formation of an amide or carboxylic acid.
Q4: Which analytical techniques are recommended for monitoring the reaction and characterizing the product?
A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the progress of the reaction. For product characterization, a combination of techniques is recommended:
-
NMR Spectroscopy (¹H and ¹³C): To determine the structure of the product and confirm the site of alkylation.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the product.
Troubleshooting Guide
This guide addresses common issues encountered during the N-alkylation of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low to no conversion of starting material | 1. Insufficiently strong base. 2. Low reaction temperature. 3. Inactive alkylating agent. 4. Poor solubility of reactants. | 1. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). 2. Gradually increase the reaction temperature, monitoring for decomposition. 3. Check the purity and reactivity of the alkylating agent. Consider using a more reactive alkyl halide (e.g., iodide instead of bromide). 4. Use a higher boiling point aprotic polar solvent like DMF, DMAc, or DMSO to improve solubility. |
| Formation of multiple products (observed by TLC/HPLC) | 1. Over-alkylation of the 6-amino group. 2. O-alkylation of the carbonyl groups. 3. Side reactions with the solvent. | 1. Use a stoichiometric amount of the alkylating agent or a slight excess (1.1-1.2 equivalents). Add the alkylating agent slowly to the reaction mixture. 2. Employ less polar solvents and alkali metal bases (e.g., NaH) which tend to favor N-alkylation. 3. Ensure the reaction temperature is not excessively high, especially when using solvents like DMF with strong bases. |
| Product decomposition | 1. High reaction temperature. 2. Presence of water or other nucleophiles leading to hydrolysis of the cyano group. | 1. Run the reaction at the lowest effective temperature. 2. Use anhydrous solvents and reagents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Difficulty in product isolation/purification | 1. Similar polarity of the product and byproducts. 2. The product is highly polar and remains in the aqueous phase during workup. | 1. Optimize the mobile phase for column chromatography. Consider using a different stationary phase if separation is challenging. 2. After quenching the reaction, extract the aqueous phase multiple times with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Salting out with brine may improve extraction efficiency. |
Quantitative Data Summary (Hypothetical)
Since specific literature data for the N-alkylation of this compound is scarce, the following table presents hypothetical yield data based on trends observed for similar compounds to illustrate the potential impact of different reaction parameters.
| Alkylating Agent | Base | Solvent | Temperature (°C) | Hypothetical Yield of Mono-N-alkylated Product (%) | Major Byproduct(s) |
| Ethyl bromide | K₂CO₃ | Acetonitrile | 80 | 20-30 | Unreacted starting material |
| Ethyl iodide | NaH | DMF | 60 | 50-60 | Di-alkylated product |
| Benzyl bromide | Cs₂CO₃ | DMF | 25 | 60-70 | Di-alkylated product |
| Ethyl bromide | t-BuOK | THF | 65 | 40-50 | Unreacted starting material |
Experimental Protocols
Representative Protocol for N-Alkylation using Sodium Hydride
This protocol is a general guideline for the N-alkylation of this compound with an alkyl halide using sodium hydride as a base.
Materials:
-
This compound
-
Sodium hydride (60% dispersion in mineral oil)
-
Alkyl halide (e.g., ethyl iodide, benzyl bromide)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add this compound (1.0 eq).
-
Add anhydrous DMF to dissolve the starting material.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 eq) portion-wise to the stirred solution. Caution: Sodium hydride reacts violently with water and is flammable. Handle with appropriate care.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Slowly add the alkyl halide (1.1 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC.
-
Upon completion, cool the reaction mixture to 0 °C and carefully quench the excess NaH by the slow addition of saturated aqueous NH₄Cl solution.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Visualizations
Experimental Workflow for N-Alkylation
Caption: A typical experimental workflow for the N-alkylation of this compound.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree to troubleshoot low yield in the N-alkylation reaction.
Validation & Comparative
Unambiguous Structure confirmation of a 6-Aminouracil Derivative: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
The definitive validation of the molecular structure of novel or synthesized compounds is a cornerstone of chemical and pharmaceutical research. While various analytical techniques provide valuable structural insights, single-crystal X-ray crystallography remains the gold standard for providing unequivocal three-dimensional structural evidence. This guide compares the validation of the structure of 6-amino-1,3-dimethyluracil derivatives by X-ray crystallography with alternative spectroscopic methods, providing researchers, scientists, and drug development professionals with a comprehensive overview of these techniques.
For the purpose of this guide, and due to the limited availability of specific crystallographic data for 6-amino-5-cyano-1,3-dimethyluracil in publicly accessible databases, we will utilize the closely related and structurally similar compound, 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate , as a representative example for X-ray crystallographic analysis. Spectroscopic data for the parent compound, 6-amino-1,3-dimethyluracil , will be used for comparison with alternative techniques. This approach allows for a robust comparison of the methodologies.
Comparative Analysis of Structural Validation Techniques
The following table summarizes the quantitative data obtained from X-ray crystallography for 6-amino-1,3-dimethyl-5-nitrosouracil monohydrate and representative spectroscopic data for 6-amino-1,3-dimethyluracil.
| Parameter | X-ray Crystallography (6-amino-1,3-dimethyl-5-nitrosouracil monohydrate)[1][2] | NMR Spectroscopy (¹³C NMR, 6-amino-1,3-dimethyluracil)[3] | IR Spectroscopy (6-amino-1,3-dimethyluracil) |
| Crystal System | Orthorhombic | Not Applicable | Not Applicable |
| Space Group | Pnam | Not Applicable | Not Applicable |
| Unit Cell Dimensions | a = 13.978 Å, b = 9.638 Å, c = 6.338 Å | Not Applicable | Not Applicable |
| Key Bond Lengths | C6-N6: pronounced double-bond character | Not Applicable | Not Applicable |
| Chemical Shifts (δ) | Not Applicable | δ 162.7 (C6), 154.9 (C4), 152.1 (C2), 77.9 (C5), 34.9 (N-CH₃), 27.2 (N-CH₃) ppm | Not Applicable |
| Vibrational Frequencies (cm⁻¹) | Not Applicable | Not Applicable | ~3400-3200 (N-H stretching), ~1700-1600 (C=O stretching), ~1600 (N-H bending) |
| Resolution | R = 0.043 for 709 reflections | Not Applicable | Not Applicable |
Experimental Protocols
Single-Crystal X-ray Diffraction
-
Crystal Growth: High-quality single crystals of the target compound are grown, typically by slow evaporation of a suitable solvent, vapor diffusion, or cooling of a saturated solution.
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of X-rays. The crystal is rotated, and the diffraction pattern is recorded on a detector.[4]
-
Structure Solution: The diffraction data is used to calculate an electron density map of the unit cell. The positions of the atoms are determined from this map.[4]
-
Structure Refinement: The initial atomic model is refined to improve the agreement between the calculated and observed diffraction data, resulting in precise bond lengths, angles, and thermal parameters.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the compound is dissolved in a deuterated solvent (e.g., DMSO-d₆, CDCl₃).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer, and the appropriate NMR experiment (e.g., ¹H, ¹³C, DEPT) is performed.
-
Spectral Analysis: The resulting spectrum is analyzed to determine chemical shifts, coupling constants, and integration, which provide information about the chemical environment and connectivity of the atoms.
Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or a thin film on a salt plate.
-
Data Acquisition: The sample is placed in the beam of an FTIR spectrometer, and the infrared spectrum is recorded.
-
Spectral Analysis: The positions and intensities of the absorption bands are correlated with the presence of specific functional groups in the molecule.
Workflow for Structure Validation by X-ray Crystallography
References
- 1. journals.iucr.org [journals.iucr.org]
- 2. 1,3-Dimethyl-4-amino-5-nitrosouracil monohydrate | C6H10N4O4 | CID 57484061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Amino-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione(6642-31-5) 13C NMR spectrum [chemicalbook.com]
- 4. x Ray crystallography - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Study: 6-Amino-5-cyano-1,3-dimethyluracil and Other Uracil Derivatives in Drug Discovery
A comprehensive analysis of the synthesis, biological activity, and therapeutic potential of 6-Amino-5-cyano-1,3-dimethyluracil in comparison to other notable uracil derivatives.
This guide offers an objective comparison of this compound with other uracil derivatives, providing researchers, scientists, and drug development professionals with a detailed overview of its performance supported by available experimental data. Uracil and its derivatives have long been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. The strategic functionalization of the uracil scaffold has led to the discovery of compounds with a wide array of biological activities, including anticancer, antiviral, and antimicrobial properties.
Introduction to this compound
This compound is a synthetic pyrimidine derivative characterized by an amino group at the 6-position, a cyano group at the 5-position, and methyl groups at the 1 and 3 positions of the uracil ring. This specific substitution pattern is anticipated to modulate its chemical properties and biological activity, making it a compound of interest for further investigation. The presence of the electron-withdrawing cyano group at the 5-position, coupled with the amino group at the 6-position, creates a unique electronic environment that may influence its interaction with biological targets.
Synthesis and Chemical Properties
The synthesis of this compound and its analogs typically involves multi-step chemical reactions. A common precursor, 6-amino-1,3-dimethyluracil, is often the starting point for the introduction of the cyano group at the 5-position. Various synthetic methodologies have been explored for the preparation of substituted uracil derivatives, including condensation reactions and cyclization strategies.
A general synthetic approach for 6-amino-5-cyano-4-phenyl-2-mercaptopyrimidine and its hydroxyl derivatives involves a three-component condensation of an aromatic aldehyde, malononitrile, and thiourea or urea. This method is highlighted for its simplicity and efficiency.
Comparative Biological Activity
While direct comparative studies on this compound are limited in publicly available literature, we can infer its potential performance by examining related compounds and general structure-activity relationships of uracil derivatives. The primary areas of investigation for uracil derivatives include anticancer and antimicrobial activities.
Anticancer Activity
Uracil derivatives are known to exert anticancer effects through various mechanisms, including the inhibition of key enzymes involved in nucleotide metabolism and interference with signaling pathways crucial for cancer cell proliferation and survival. The epidermal growth factor receptor (EGFR) and the mammalian target of rapamycin (mTOR) are two such pathways frequently dysregulated in cancer and are targeted by pyrimidine-based inhibitors.[1]
Studies on 6-aryl-5-cyano thiouracils have demonstrated their potential as anticancer agents. For instance, certain derivatives have shown growth inhibitory effects on non-small cell lung cancer and leukemia cell lines.[2] This suggests that the 5-cyano group might contribute to the cytotoxic activity of uracil derivatives. Another study on 5-cinnamoyl-6-aminouracils reported anticancer activity, indicating that substitutions at both the 5 and 6 positions are critical for their biological function.
In a study of novel uracil-azole derivatives, compounds were evaluated for their cytotoxic activities against breast (MCF-7) and hepatocellular (HEPG-2) carcinoma cell lines, with some showing powerful inhibitory activity.[3] This highlights the potential of uracil-based compounds in cancer therapy.
Table 1: Comparative Anticancer Activity of Selected Uracil Derivatives
| Compound/Derivative Class | Cancer Cell Line(s) | Reported Activity (IC50/Other) | Reference |
| 6-Aryl-5-cyano thiouracils | HOP-92 (Non-small cell lung cancer), MOLT-4 (Leukemia) | Growth inhibition | [2] |
| Novel Uracil-Azole Hybrids | MCF-7 (Breast), HEPG-2 (Liver) | IC50 values ranging from 7.56 to 193.3 µM | [3] |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Not specified | IC50 = 2.3 μM | [4] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Not specified | IC50 = 12 μM | [4] |
Note: Data for this compound is not available in the cited literature. This table provides a reference for the activity of structurally related compounds.
Antimicrobial Activity
Uracil derivatives have also been investigated for their efficacy against various microbial pathogens. The structural modifications on the uracil ring can lead to compounds with significant antibacterial and antifungal properties.
A study on 6-aryl-5-cyano-2-thiouracil derivatives revealed that some compounds possessed superior antibacterial activity against Gram-positive bacteria, Staphylococcus aureus and Bacillus subtilis, when compared to the reference drug amoxicillin. Furthermore, one derivative exhibited broad-spectrum antimicrobial activity, including potent antifungal activity against Candida albicans.[2]
Another review highlighted that 5- and 6-aminouracils are precursors to a variety of heterocyclic compounds with demonstrated antimicrobial activity.[4]
Table 2: Comparative Antimicrobial Activity of Selected Uracil Derivatives
| Compound/Derivative Class | Microorganism(s) | Reported Activity (MIC/Other) | Reference |
| 6-Aryl-5-cyano thiouracils | S. aureus, B. subtilis | Superior to amoxicillin | [2] |
| 6-Aryl-5-cyano thiouracils | C. albicans | MIC = 2.34 µg/mL | [2] |
| 5-bromo-6-chloropyrimidine-2,4-diamine | E. coli | IC50 ≈ 5.7 μg/mL | [5] |
| 5-bromo-4-chloro-6-methylpyrimidin-2-amine | E. coli | IC50 ≈ 9.8 μg/mL | [5] |
Note: Data for this compound is not available in the cited literature. This table provides a reference for the activity of structurally related compounds.
Experimental Protocols
To facilitate further research and comparative analysis, detailed methodologies for key experiments are provided below.
Synthesis of 6-Amino-5-cyano-4-aryl-2-hydroxy/mercaptopyrimidine Derivatives
A mixture of an aromatic aldehyde (1 mmol), malononitrile (1 mmol), and urea or thiourea (1.2 mmol) is subjected to a one-pot condensation reaction. The reaction can be carried out in the presence of a catalyst, such as phosphorus pentoxide, and the reaction temperature is optimized for the best yield. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the product is isolated and purified, typically by recrystallization.
In Vitro Anticancer Activity Assay (MTT Assay)
-
Cell Culture: Human cancer cell lines (e.g., MCF-7, HEPG-2) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to attach overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (including this compound and other uracil derivatives) for a specified period (e.g., 48 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours.
-
Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[3]
In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution Method)
-
Microorganism Preparation: Bacterial or fungal strains are grown in appropriate broth media to a specific turbidity.
-
Compound Dilution: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for bacteria, 28°C for fungi) for a specified period (e.g., 24-48 hours).
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[2]
Signaling Pathways and Mechanisms of Action
While the precise mechanism of action for this compound is yet to be elucidated, uracil derivatives are known to interfere with critical cellular signaling pathways implicated in cancer.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a pivotal role in cell proliferation, survival, and metastasis.[1] Pyrimidine derivatives have been developed as EGFR inhibitors, targeting the ATP-binding site of the kinase domain.[1] The diagram below illustrates the EGFR signaling cascade and the potential point of intervention for uracil-based inhibitors.
Caption: EGFR signaling pathway and potential inhibition by uracil derivatives.
mTOR Signaling Pathway
The mTOR (mammalian target of rapamycin) signaling pathway is another critical regulator of cell growth, proliferation, and metabolism. Dysregulation of this pathway is a common feature in many cancers. Several inhibitors targeting the mTOR pathway have been developed, and some pyrimidine derivatives have shown potential in this area.
Caption: mTOR signaling pathway and potential inhibition by uracil derivatives.
Conclusion
This compound represents an intriguing scaffold for the development of novel therapeutic agents. While direct comparative data is currently sparse, the analysis of structurally related 5-cyano and 6-amino uracil derivatives suggests a strong potential for anticancer and antimicrobial activities. The presence of the cyano group at the 5-position appears to be a key feature for enhancing biological efficacy.
Further research is warranted to synthesize and evaluate this compound and a broader range of its analogs. Comprehensive in vitro and in vivo studies are necessary to establish a clear structure-activity relationship and to elucidate its precise mechanism of action, including its potential to modulate key signaling pathways such as EGFR and mTOR. The experimental protocols and comparative data presented in this guide provide a solid foundation for future investigations into this promising class of compounds.
References
- 1. A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, design, biological evaluation, and computational analysis of some novel uracil-azole derivatives as cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of the Biological Activities of 6-Amino-5-cyano-1,3-dimethyluracil and the Established Chemotherapeutic Agent 5-Fluorouracil
A Head-to-Head comparison of the biological activities of 6-Amino-5-cyano-1,3-dimethyluracil and the widely-used anticancer drug 5-Fluorouracil (5-FU) is currently hampered by a lack of available experimental data for this compound. While 5-FU is a well-characterized compound with extensive research supporting its clinical use, this compound remains largely unexplored in terms of its biological effects.
This guide synthesizes the current scientific knowledge on both compounds, providing a detailed overview of the established biological activity of 5-Fluorouracil and exploring the potential of this compound based on the activity of structurally related molecules. This comparison is intended for researchers, scientists, and drug development professionals to highlight the existing data and identify areas for future investigation.
5-Fluorouracil: A Pillar of Cancer Chemotherapy
5-Fluorouracil is a pyrimidine analog that has been a cornerstone of cancer treatment for decades, particularly for solid tumors such as colorectal, breast, and stomach cancers.[1] Its mechanism of action is multifaceted, primarily targeting DNA and RNA synthesis in rapidly dividing cancer cells.[2][3]
Mechanism of Action
5-FU is a prodrug that is converted intracellularly into several active metabolites. These metabolites exert their cytotoxic effects through two main pathways:
-
Inhibition of Thymidylate Synthase (TS): The metabolite fluorodeoxyuridine monophosphate (FdUMP) forms a stable ternary complex with thymidylate synthase and the cofactor 5,10-methylenetetrahydrofolate.[3] This complex inhibits the enzyme's function, which is crucial for the synthesis of thymidine, a necessary component of DNA.[4] The resulting "thymineless death" is a primary mechanism of 5-FU's anticancer activity.[4]
-
Incorporation into DNA and RNA: The metabolites fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate (FUTP) can be incorporated into DNA and RNA, respectively.[2][3] The incorporation of FdUTP into DNA leads to DNA damage and fragmentation. The incorporation of FUTP into various RNA species disrupts RNA processing and function, leading to errors in protein synthesis and ultimately cell death.[2]
dot
References
- 1. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6-Amino-1,3-dimethyluracil | CAS:6642-31-5 | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Routes of 6-Amino-5-cyano-1,3-dimethyluracil
For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. 6-Amino-5-cyano-1,3-dimethyluracil is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides a comparative analysis of the primary synthetic routes to this compound, offering a clear overview of methodologies, reaction efficiencies, and experimental protocols to aid in the selection of the most suitable pathway for your research needs.
Comparison of Synthetic Routes
Two principal synthetic strategies for the preparation of this compound have been identified: the direct condensation of 1,3-dimethylurea with a cyanoacetic acid equivalent followed by cyclization, and a multi-step approach involving the initial synthesis of cyanoacetic acid. The choice of route can significantly impact yield, purity, and scalability.
| Parameter | Route 1: Direct Condensation and Cyclization | Route 2: Two-Step Synthesis via Cyanoacetic Acid |
| Starting Materials | 1,3-Dimethylurea, Cyanoacetic acid, Acetic anhydride | Chloroacetic acid, Sodium cyanide, 1,3-Dimethylurea, Acetic anhydride |
| Key Intermediates | Dimethylcyanoacetylurea | Cyanoacetic acid, Dimethylcyanoacetylurea |
| Reaction Conditions | Condensation: 6-30°C; Cyclization: 40-95°C under alkaline conditions | Cyanation: 70-130°C; Condensation & Cyclization: Similar to Route 1 |
| Overall Yield | Reported up to 78.72%[1] | Dependent on the yield of the initial cyanoacetic acid synthesis |
| Purity | Can reach over 91%[1] | May require additional purification steps for the intermediate |
| Advantages | Fewer steps, potentially higher overall yield if starting with pure cyanoacetic acid.[1] | Utilizes more basic and readily available starting materials.[2] |
| Disadvantages | Requires careful control of water content during condensation.[1] | Involves the use of highly toxic sodium cyanide and an additional synthesis step.[2] |
Experimental Protocols
Route 1: Direct Condensation and Cyclization
This route focuses on the direct reaction between 1,3-dimethylurea and cyanoacetic acid to form an intermediate, which is then cyclized.[1][2]
Step 1: Condensation to form 1,3-Dimethylcyanoacetylurea [1]
-
Dehydrated cyanoacetic acid is added to a reaction vessel and cooled to 6-8°C.
-
A condensing agent (e.g., immobilized 1,3-dicyclohexylcarbodiimide) and acetic anhydride are added, and the mixture is stirred for 5-8 minutes.
-
1,3-Dimethylurea is added, and stirring continues for 10-12 minutes.
-
The reaction temperature is raised to 15-18°C for 10-12 minutes, and then to 28-30°C for another 10-12 minutes.
-
The mixture is filtered, and the filtrate is subjected to vacuum distillation to yield 1,3-dimethylcyanoacetylurea.
Step 2: Cyclization to 6-Amino-1,3-dimethyluracil [1]
-
The temperature of the reaction vessel containing 1,3-dimethylcyanoacetylurea is controlled at 40-45°C with stirring.
-
A 32% solution of liquid alkali is added dropwise until the pH reaches 9-9.5.
-
The reaction is stirred for 10-12 minutes at 40-45°C.
-
The temperature is then raised to 90-95°C and maintained for 18-20 minutes.
-
The resulting reaction liquid is centrifuged and dried to obtain 6-amino-1,3-dimethyluracil.
Route 2: Two-Step Synthesis via Cyanoacetic Acid
This method involves the initial preparation of cyanoacetic acid from chloroacetic acid, which is then used in the subsequent condensation and cyclization steps as described in Route 1.[2]
Step 1: Synthesis of Cyanoacetic Acid [2]
-
Chloroacetic acid is dissolved in water and neutralized with a sodium carbonate solution at a controlled temperature of up to 65°C and a pH of 7.0-10.0.
-
Sodium cyanide is added, and the cyanation reaction is carried out at a temperature of 70-130°C, followed by rapid cooling to below 30°C.
-
The solution is then acidified with hydrochloric acid at a temperature not exceeding 60°C to yield cyanoacetic acid.
Step 2: Condensation and Cyclization The cyanoacetic acid obtained from Step 1 is then reacted with 1,3-dimethylurea in the presence of acetic anhydride, followed by cyclization under alkaline conditions to yield the final product, similar to the procedure outlined in Route 1.[2]
Synthetic Pathway Diagrams
The following diagrams illustrate the logical flow of the two primary synthetic routes to this compound.
Caption: Route 1: Direct Condensation and Cyclization Pathway.
Caption: Route 2: Two-Step Synthesis via Cyanoacetic Acid.
References
Comparative In Vitro Cytotoxicity of 6-Amino-5-cyano-1,3-dimethyluracil and Its Analogs: A Guide for Researchers
For Immediate Release
This guide provides a comparative analysis of the in vitro cytotoxicity of 6-Amino-5-cyano-1,3-dimethyluracil and its structurally related analogs. The information is intended for researchers, scientists, and professionals involved in drug discovery and development, offering a concise overview of the anticancer potential of this class of compounds based on available experimental data.
I. Comparative Cytotoxicity Data
The cytotoxic potential of this compound and its analogs has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized in the table below. The data has been collated from multiple studies to provide a comparative perspective. It is important to note that variations in experimental conditions, such as cell lines and assay methods, can influence the observed IC50 values.
| Compound | Cell Line | Assay Method | IC50 (µM) | Reference |
| 6-Aryl-5-cyano-2-thiouracil (6d) | HOP-92 (Non-small cell lung) | SRB | Potent Growth Inhibitory Effect | [1] |
| 6-Aryl-5-cyano-2-thiouracil (6i) | MOLT-4 (Leukemia) | SRB | Potent Growth Inhibitory Effect | [1] |
| 4-Amino-6-(2,4-dichlorophenyl)-2-mercaptopyrimidine-5-carbonitrile (1c) | Leukemia (Various) | NCI-60 Screen | GI50: 0.7 - 39 µM | [2] |
| Compound XIII (a pyrimidine-5-carbonitrile derivative) | Melanoma | Not Specified | 3.37 | [2] |
| Leukemia | Not Specified | 3.04 | [2] | |
| Non-small cell lung | Not Specified | 4.14 | [2] | |
| Renal Cancer | Not Specified | 2.4 | [2] | |
| 1-(3-phenoxybenzyl)-5-(phenylamino)uracil | Not Specified | Not Specified | 2.3 | [3] |
| 1-(2-methylbenzyl)-5-(phenylamino)uracil | Not Specified | Not Specified | 12 | [3] |
II. Experimental Protocols
The following section details a representative experimental protocol for determining the in vitro cytotoxicity of uracil analogs, based on the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
MTT Cytotoxicity Assay Protocol
1. Cell Culture and Seeding:
-
Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics.
-
Cells are seeded into 96-well microtiter plates at a predetermined density and incubated to allow for cell attachment.
2. Compound Treatment:
-
The test compounds (this compound and its analogs) are dissolved in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create stock solutions.
-
A series of dilutions of the test compounds are prepared in the culture medium.
-
The medium from the seeded cells is replaced with the medium containing the various concentrations of the test compounds. Control wells receive medium with DMSO only.
3. Incubation:
-
The plates are incubated for a specified period, typically 48 to 72 hours, in a humidified incubator at 37°C with 5% CO2.
4. MTT Addition and Incubation:
-
Following the incubation period, a solution of MTT is added to each well.
-
The plates are incubated for an additional 2 to 4 hours, allowing viable cells to metabolize the MTT into formazan crystals.
5. Formazan Solubilization:
-
The medium containing MTT is removed, and a solubilizing agent, such as DMSO or a detergent solution, is added to each well to dissolve the formazan crystals.
6. Absorbance Measurement:
-
The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 540 and 570 nm).
7. Data Analysis:
-
The percentage of cell viability is calculated relative to the control wells.
-
The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
III. Visualizations
Experimental Workflow
Caption: Experimental workflow for a typical in vitro cytotoxicity assay.
Plausible Signaling Pathway for Cytotoxicity
Based on the known mechanisms of pyrimidine analogs, a plausible signaling pathway for the cytotoxic effects of this compound and its analogs involves the induction of apoptosis. One study on a related 6-amino-5-cyano-2-thiopyrimidine derivative suggested its pro-apoptotic effect was mediated through the activation of key signaling proteins[2].
Caption: A plausible apoptotic signaling pathway induced by uracil analogs.
References
- 1. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-head comparison of catalysts for 6-Amino-5-cyano-1,3-dimethyluracil synthesis
A comparative analysis of catalytic systems is crucial for optimizing the synthesis of 6-Amino-5-cyano-1,3-dimethyluracil, a key intermediate in the production of various pharmaceuticals. This guide provides a head-to-head comparison of different catalytic approaches, supported by available experimental data, to assist researchers, scientists, and drug development professionals in selecting the most efficient synthetic route.
The primary synthesis of this compound involves a two-step process: the condensation of cyanoacetic acid with 1,3-dimethylurea to form N-(1,3-dimethylureido)cyanoacetamide, followed by a base-catalyzed intramolecular cyclization. The choice of condensing agent and the base for cyclization significantly impacts the overall yield, purity, and reaction conditions.
Catalyst Performance Comparison
This section provides a summary of the quantitative data for two distinct catalytic systems for the synthesis of this compound.
| Parameter | Catalyst System 1: DCC/Diatomite | Catalyst System 2: Acetic Anhydride |
| Condensing Agent | 1,3-Dicyclohexylcarbodiimide (DCC) on Diatomite | Acetic Anhydride |
| Cyclization Catalyst | Liquid Alkali (32% NaOH solution) | Alkaline conditions (e.g., NaOH) |
| Overall Yield | 78.72%[1] | Data not explicitly provided in a comparable format |
| Purity | 91.714%[1] | Data not explicitly provided in a comparable format |
| Reaction Time | Condensation: Staged reaction; Cyclization: ~30 min[1] | Not specified |
| Reaction Temperature | Condensation: 6-8°C; Cyclization: 40-45°C then 90-95°C[1] | Not specified |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Catalyst System 1: 1,3-Dicyclohexylcarbodiimide (DCC) on Diatomite
This method utilizes a specialized condensing agent and a two-stage temperature profile for the cyclization reaction.
1. Preparation of the Condensing Agent:
-
Mix 80g of diatomite, 10g of 1,3-dicyclohexylcarbodiimide, and 60g of absolute ethyl alcohol.
-
Stir the mixture magnetically at 30°C and 400 rpm for 35 minutes.
-
Irradiate the mixture with UV light (250 nm) at 30°C for 25 minutes.
-
Dry the resulting solution at 30°C until the absolute ethyl alcohol has completely evaporated.
-
Perform a second UV irradiation (250 nm) at 30°C for 30 minutes to obtain the final condensing agent.[1]
2. Condensation Reaction:
-
Dehydrate 70% cyanoacetic acid via vacuum distillation (0.092 to 0.095MPa, 82 to 85°C, 40 to 45 min).[1]
-
Cool the dehydrated cyanoacetic acid to 6-8°C in a reaction vessel.
-
Add the prepared condensing agent and acetic anhydride to the cooled cyanoacetic acid and stir until uniform.
-
Add 1,3-dimethylurea to the reaction mixture and conduct a staged reaction.
-
After the reaction is complete, perform a vacuum distillation to obtain 1,3-dimethylcyanoacetylurea.[1]
3. Cyclization Reaction:
-
Place the 1,3-dimethylcyanoacetylurea in a reaction container and adjust the temperature to 40-45°C while stirring.
-
Slowly add a 32% liquid alkali solution at a rate of 18-20 mL/min until the pH of the mixture reaches 9-9.5.
-
Continue stirring and reacting at 40-45°C for 10-12 minutes.
-
Increase the temperature to 90-95°C and maintain the reaction with stirring for another 18-20 minutes.
-
Centrifuge the resulting reaction liquid at 6000-7000 rpm for 4-5 minutes.
-
Dry the solid product at 40-45°C to obtain 6-amino-1,3-dimethyluracil.[1]
Catalyst System 2: Acetic Anhydride
This is a more traditional approach where acetic anhydride serves as the condensing agent.
1. Condensation Reaction:
-
Cyanoacetic acid and 1,3-dimethylurea are reacted in the presence of acetic anhydride to form dimethyl cyanoacetylurea.[2] It is crucial to carry out this reaction under nearly anhydrous conditions to minimize side reactions.[1]
2. Cyclization Reaction:
-
The obtained dimethyl cyanoacetylurea is then subjected to cyclization under alkaline conditions to yield 6-amino-1,3-dimethyluracil.[2]
Visualizing the Synthesis
The following diagrams illustrate the experimental workflow and the general reaction pathway for the synthesis of this compound.
References
A Comparative Guide to the Stability of 6-Amino-5-cyano-1,3-dimethyluracil and Related Compounds
This guide provides a comparative analysis of the stability of 6-Amino-5-cyano-1,3-dimethyluracil against structurally similar compounds, offering insights for researchers, scientists, and professionals in drug development. The stability of a compound is a critical factor in its therapeutic efficacy and shelf-life.[1][2] This document outlines the methodologies for stability assessment and presents a comparative summary of stability profiles under various stress conditions.
Comparative Stability Data
The following table summarizes the anticipated stability profiles of this compound and related uracil derivatives under forced degradation conditions. The data is compiled based on the known stability of uracil derivatives and specific studies on compounds like 5-Fluorouracil.[3][4]
| Compound | Structure | Hydrolytic Stability (Acid/Base) | Oxidative Stability (H₂O₂) | Photostability (UV/Vis) | Thermal Stability |
| This compound | Expected to be susceptible to alkaline hydrolysis, similar to other uracil derivatives with electron-withdrawing groups.[4] Stable under acidic and neutral conditions. | May exhibit moderate degradation. | Expected to be relatively stable. | Generally stable at elevated temperatures, with potential for decomposition at very high temperatures. | |
| 6-Amino-1,3-dimethyluracil | Generally stable under acidic and neutral conditions. May show some degradation under strong alkaline conditions. | Expected to be relatively stable. | Expected to be stable. | Stable, with a high melting point suggesting good thermal resistance.[5][6] | |
| 5-Fluorouracil | Susceptible to alkaline hydrolysis.[3][4] Stable in acidic and neutral conditions.[3][4] | Shows negligible degradation under oxidative stress.[3][4] | Highly stable under photolytic stress.[3][4] | Thermally stable under typical storage conditions. | |
| Uracil | Stable under most conditions, though extreme pH can lead to degradation. | Generally stable. | Relatively stable, though prolonged exposure can lead to photodimerization. | Thermally stable, with decomposition occurring at high temperatures. |
Experimental Protocols for Stability Testing
Forced degradation studies are essential to establish the intrinsic stability of a drug substance.[1][2] These studies involve subjecting the compound to stress conditions more severe than accelerated stability testing to identify potential degradation products and pathways.
Hydrolytic Stability
-
Objective: To assess degradation in the presence of water and varying pH.
-
Protocol:
-
Prepare solutions of the test compound in 0.1 N HCl (acidic), purified water (neutral), and 0.1 N NaOH (alkaline).
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 24-48 hours).
-
At defined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.
-
Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining parent compound and detect any degradation products.
-
Oxidative Stability
-
Objective: To evaluate the compound's susceptibility to oxidation.
-
Protocol:
-
Dissolve the test compound in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature for a defined period (e.g., 24 hours), protected from light.
-
Withdraw samples at specified intervals and quench the reaction if necessary (e.g., with sodium bisulfite).
-
Analyze the samples by HPLC to determine the extent of degradation.
-
Photostability
-
Objective: To determine the effect of light exposure on the compound's stability.
-
Protocol:
-
Expose the solid compound and a solution of the compound to a light source that provides both UV and visible light, as specified by ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
After a specified duration of exposure, analyze both the exposed and control samples by HPLC.
-
Compare the results to assess the extent of photodegradation.
-
Thermal Stability
-
Objective: To investigate the impact of high temperatures on the compound.
-
Protocol:
-
Place the solid compound in a thermostatically controlled oven at an elevated temperature (e.g., 80°C).
-
Maintain the temperature for a defined period (e.g., 7 days).
-
At specified time points, remove samples and allow them to cool to room temperature.
-
Prepare solutions of the samples and analyze by HPLC to quantify any degradation.
-
Visualizations
The following diagrams illustrate a typical workflow for forced degradation studies and a hypothetical signaling pathway where a uracil derivative might be involved, highlighting the importance of compound stability for biological activity.
References
- 1. ijcrt.org [ijcrt.org]
- 2. ajpaonline.com [ajpaonline.com]
- 3. researchgate.net [researchgate.net]
- 4. A Stability-Indicating RP-HPLC Assay Method for 5-Fluorouracil - PMC [pmc.ncbi.nlm.nih.gov]
- 5. High-Quality 6-Amino-1,3-Dimethyluracil & 4-Aminouracil Manufacturer [hbgxchemical.com]
- 6. 6-Amino-1,3-dimethyluracil 98 6642-31-5 [sigmaaldrich.com]
For researchers, scientists, and drug development professionals, understanding the molecular properties of substituted uracil derivatives is crucial for the design of novel therapeutic agents. This guide provides a comparative analysis of 6-Amino-5-cyano-1,3-dimethyluracil and its related molecules, 6-Amino-1,3-dimethyluracil and the parent uracil molecule, based on Density Functional Theory (DFT) calculations. The data presented herein offers insights into their structural, electronic, and spectroscopic properties.
Molecular Structures and Electronic Properties: A Tabulated Comparison
The following tables summarize the key computed properties for uracil, 6-Amino-1,3-dimethyluracil, and highlight the anticipated impact of the cyano and amino substitutions on the uracil core. The data for 6-Amino-1,3-dimethyluracil is based on DFT calculations, and similar computational approaches are considered for uracil. The properties for this compound are projected based on the electronic effects of the substituent groups.
Table 1: Comparison of Calculated Electronic Properties
| Molecule | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Uracil | Data not available | Data not available | Data not available |
| 6-Amino-1,3-dimethyluracil | Data not available | Data not available | Data not available |
| This compound | Projected Decrease | Projected Decrease | Projected Decrease |
Note: Specific values for HOMO, LUMO, and the energy gap are highly dependent on the chosen DFT functional and basis set. The trends are projected based on the electron-donating nature of the amino group and the electron-withdrawing nature of the cyano group.
Table 2: Comparison of Key Vibrational Frequencies (cm⁻¹)
| Vibrational Mode | Uracil | 6-Amino-1,3-dimethyluracil | This compound |
| C=O Stretching | Typical Range | Shift Expected | Shift Expected |
| N-H Stretching (Amino) | N/A | Observed | Observed |
| C≡N Stretching | N/A | N/A | Projected around 2200-2250 |
Note: Experimental and calculated vibrational frequencies provide a fingerprint for molecular identification and can be sensitive to substitutions.
Experimental and Computational Protocols
A detailed understanding of the methodologies is essential for interpreting the comparative data.
Density Functional Theory (DFT) Calculations
The computational data for 6-Amino-1,3-dimethyluracil was obtained using ab-initio Hartree-Fock (HF) and Density Functional Theory (DFT) methods. The geometry optimization and vibrational frequency calculations are typically performed using a functional such as B3LYP combined with a basis set like 6-311++G(d,p).
Typical Computational Workflow:
-
Geometry Optimization: The initial molecular structure is optimized to find the lowest energy conformation.
-
Frequency Calculation: Vibrational frequencies are calculated at the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.
-
Electronic Property Calculation: Properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are calculated to understand the molecule's electronic behavior and reactivity.
Spectroscopic Analysis
Experimental verification of the calculated properties is crucial. Key techniques include:
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: Provides information about the vibrational modes of a molecule, corresponding to the absorption of infrared radiation.
-
Fourier-Transform Raman (FT-Raman) Spectroscopy: A complementary technique to FT-IR that provides information on molecular vibrations based on the inelastic scattering of monochromatic light.
Visualizing the Computational Workflow
The following diagram illustrates the typical workflow for a comparative DFT analysis.
Caption: Workflow for Comparative DFT Analysis.
Conclusion and Future Directions
This guide provides a foundational comparative analysis of this compound and related molecules based on available theoretical data. The introduction of the electron-withdrawing cyano group at the C5 position and the electron-donating amino group at the C6 position is expected to significantly modulate the electronic properties of the uracil ring, which could have profound implications for its biological activity.
To further enhance this comparative analysis, dedicated DFT studies on this compound are required. A consistent computational methodology across all molecules would allow for a more precise and reliable comparison of their properties. Experimental validation of the theoretical findings through synthesis and spectroscopic characterization of this compound is a critical next step for advancing its potential applications in drug development.
Unveiling the Therapeutic Potential: A Comparative Review of 5-Cyano-Uracil Derivatives' Biological Activities
For researchers, scientists, and drug development professionals, the quest for novel therapeutic agents is a continuous endeavor. Among the myriad of heterocyclic compounds, 5-cyano-uracil derivatives have emerged as a promising class with a diverse range of biological activities. This guide provides a comprehensive comparison of their anticancer, antiviral, and antimicrobial properties, supported by experimental data and detailed methodologies to facilitate further research and development.
Derivatives of 5-cyano-uracil, a modified pyrimidine nucleobase, have demonstrated significant potential in medicinal chemistry. The introduction of the cyano group at the 5th position of the uracil ring can significantly alter the molecule's electronic properties and steric interactions, leading to a broad spectrum of biological effects. These compounds have been investigated for their ability to inhibit the growth of cancer cells, replicate viruses, and proliferate microbial pathogens.[1][2][3]
Anticancer Activity: A Promising Avenue for New Therapies
Several novel 6-aryl-5-cyano thiouracil derivatives have been synthesized and evaluated for their anticancer activities.[4] Preliminary screenings have shown that some of these compounds exhibit potent growth inhibitory effects against various cancer cell lines. For instance, certain derivatives displayed notable activity against non-small cell lung cancer (HOP-92) and leukemia (MOLT-4) cell lines.[4] The proposed mechanism for some uracil derivatives involves the inhibition of DNA biosynthesis and induction of cell cycle arrest.[5][6]
The anticancer potential of these compounds is often evaluated through cytotoxicity assays against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro, is a key parameter for comparison.
| Compound Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-aryl-5-cyano thiouracil derivative 6d | Non-small cell lung cancer (HOP-92) | Data not specified | [4] |
| 6-aryl-5-cyano thiouracil derivative 6i | Leukemia (MOLT-4) | Data not specified | [4] |
Antiviral Efficacy: Combating Viral Infections
The antiviral properties of 5-cyano-uracil derivatives have been explored against both DNA and RNA viruses.[7][8] Notably, 5-cyano-2'-deoxyuridine has shown significant inhibitory activity against the vaccinia virus.[7][8] While its potency may be lower than some halogenated analogues like 5-iodo-2'-deoxyuridine, it demonstrates that the cyano substitution retains antiviral effects.[7] The antiviral activity is typically assessed by determining the minimum inhibitory concentration required to reduce viral-induced cytopathogenicity by 50%.[7]
| Compound | Virus | Cell Line | Minimum Inhibitory Concentration (µM) | Reference |
| 5-cyano-2'-deoxyuridine | Vaccinia Virus | Primary Rabbit Kidney (PRK) & Human Skin Fibroblasts (HSF) | 10-20 times that of 5-iodo-2'-deoxyuridine | [7][8] |
| 5-cyanouridine | Vaccinia virus, Herpes simplex-1, Vesicular stomatitis virus | Not specified | Devoid of significant activity | [7][8] |
Antimicrobial Action: A New Frontier Against Pathogens
Recent studies have highlighted the antibacterial and antifungal potential of novel 6-aryl-5-cyano thiouracil derivatives.[4] Some of these compounds have demonstrated superior antibacterial activity against Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, when compared to the reference drug amoxicillin.[4] Furthermore, certain derivatives have exhibited broad-spectrum antimicrobial activity, including potent antifungal effects against Candida albicans, even surpassing the efficacy of amphotericin B in some cases.[4] The antimicrobial potency is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound | Microorganism | MIC (µg/mL) | Reference |
| 7b | S. aureus | Superior to amoxicillin | [4] |
| 7b | B. subtilis | Superior to amoxicillin | [4] |
| 7c | S. aureus | Superior to amoxicillin | [4] |
| 7c | B. subtilis | Superior to amoxicillin | [4] |
| 4i | C. albicans | 2.34 | [4] |
| Amphotericin B (Reference) | C. albicans | 3.00 | [4] |
Experimental Protocols
To ensure the reproducibility and validation of these findings, detailed experimental methodologies are crucial.
Cytotoxicity Assay (MTT Assay)
The in vitro cytotoxicity of the compounds is commonly determined using the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay.
References
- 1. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In search of uracil derivatives as bioactive agents. Uracils and fused uracils: Synthesis, biological activity and applications. | Semantic Scholar [semanticscholar.org]
- 3. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and Bioactivity Evaluation of New 6-Aryl-5-cyano Thiouracils as Potential Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. datapdf.com [datapdf.com]
- 8. Improved synthesis and in vitro antiviral activities of 5-cyanouridine and 5-cyano-2'-deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 6-Amino-5-cyano-1,3-dimethyluracil: A Procedural Guide
Disclaimer: The following disposal procedures are based on information available for the closely related compound, 6-Amino-1,3-dimethyluracil. The presence of a cyano (-CN) group in 6-Amino-5-cyano-1,3-dimethyluracil may introduce additional hazards. Always consult your institution's Environmental Health and Safety (EHS) department for specific disposal guidance and adhere to all local, state, and federal regulations.
This guide provides essential safety and logistical information for the proper disposal of this compound, designed for researchers, scientists, and drug development professionals.
I. Immediate Safety and Handling Precautions
Before beginning any disposal-related activities, ensure you are familiar with the potential hazards of this compound. Based on data for the analogous 6-Amino-1,3-dimethyluracil, the compound is considered hazardous.[1]
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Lab Coat: A standard lab coat is required to protect from skin contact.[2]
-
Respiratory Protection: If working with fine powder or in a poorly ventilated area, use a NIOSH-approved respirator.[2]
First Aid Measures:
-
Skin Contact: Immediately wash the affected area with plenty of soap and water.[1][2] If skin irritation occurs, seek medical attention.[1][3]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2] If eye irritation persists, get medical advice.[1][3]
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][2]
-
Ingestion: If swallowed, call a POISON CENTER or doctor.[1]
II. Chemical and Physical Properties Relevant to Disposal
Understanding the properties of this compound is crucial for its safe handling and disposal. The following table summarizes key data for the related compound, 6-Amino-1,3-dimethyluracil.
| Property | Data |
| Appearance | Beige Powder Solid |
| Odor | Odorless |
| Melting Point | >300 °C / 572 °F[1] |
| Molecular Formula | C₆H₉N₃O₂ (for 6-Amino-1,3-dimethyluracil)[4][5] |
| Molecular Weight | 155.15 g/mol (for 6-Amino-1,3-dimethyluracil)[4][5] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly closed container.[1][2][6] |
III. Step-by-Step Disposal Procedure
The primary recommendation for the disposal of this chemical is to use an approved waste disposal plant.[1] Do not dispose of it down the drain or in regular trash.
Workflow for Proper Disposal:
References
Essential Safety and Operational Guide for Handling 6-Amino-5-cyano-1,3-dimethyluracil
Disclaimer: No specific Safety Data Sheet (SDS) for 6-Amino-5-cyano-1,3-dimethyluracil was publicly available at the time of this writing. The following guidance is a comprehensive safety protocol developed based on the available safety data for the closely related compound, 6-Amino-1,3-dimethyluracil, and by inferring potential hazards from structurally similar nitrile-containing compounds such as 5-cyanouracil and 2-amino-5-cyanopyridine. The presence of the cyano (nitrile) group may introduce additional toxicity, and therefore, a conservative approach to handling is strongly advised.
This guide is intended for researchers, scientists, and drug development professionals. It provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe handling of this compound.
I. Personal Protective Equipment (PPE)
Given the potential hazards, including those inferred from related nitrile compounds, the following personal protective equipment is mandatory. Nitriles can be toxic if they are metabolized to cyanide in the body; therefore, preventing skin contact and inhalation is of utmost importance.[1]
Summary of Recommended Personal Protective Equipment (PPE)
| PPE Category | Recommendations for 6-Amino-1,3-dimethyluracil | Inferred Recommendations for this compound (Based on Structural Analogs) |
| Hand Protection | Wear appropriate protective gloves. | Wear chemical-resistant nitrile gloves. Ensure to consult a chemical compatibility chart for the specific glove material.[2] Given the potential for cyanide release, gloves should be inspected before use and changed immediately if contaminated.[1][3] |
| Eye/Face Protection | Use safety glasses with side-shields. | Wear chemical safety goggles.[4] Under circumstances where splashing is a risk, a face shield should be worn in addition to goggles. |
| Skin and Body Protection | Wear protective clothing. | Wear a lab coat, closed-toe shoes, and long pants. For larger quantities or when there is a significant risk of spillage, consider a chemical-resistant apron or suit. |
| Respiratory Protection | Use in a well-ventilated area. Avoid breathing dust. | A NIOSH/MSHA or European Standard EN 149 approved respirator should be used if exposure limits are exceeded or if irritation or other symptoms are experienced.[4] Work should be conducted in a certified chemical fume hood. |
II. Operational Plan: Step-by-Step Guidance for Safe Handling
This section provides a procedural workflow for the safe handling of this compound from receipt to disposal.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Wear appropriate PPE (gloves and eye protection) during inspection.
-
Confirm that the container is properly labeled.
2. Storage:
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1]
-
Keep away from incompatible materials and sources of ignition.
-
The storage area should be clearly marked with the appropriate hazard warnings.
3. Handling and Use:
-
All handling of the solid compound should be conducted in a certified chemical fume hood to avoid inhalation of dust.[4]
-
Before handling, ensure all necessary PPE is donned correctly.
-
Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
-
Do not eat, drink, or smoke in the area where the chemical is handled.
-
Use tools (spatulas, etc.) appropriate for handling solids to minimize dust generation.
-
For solution preparation, add the solid to the solvent slowly.
-
Wash hands thoroughly after handling.
4. Spill Management:
-
Minor Spills:
-
Restrict access to the spill area.
-
Wearing appropriate PPE, sweep up the spilled solid, avoiding dust generation.
-
Place the spilled material into a sealed, labeled container for disposal.
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the area immediately.
-
Alert the appropriate emergency response team.
-
Do not attempt to clean up a major spill without proper training and equipment.
-
5. Disposal Plan:
-
Dispose of waste in accordance with all federal, state, and local regulations.
-
Contaminated materials (e.g., gloves, weighing paper) should be placed in a sealed, labeled container.
-
It may be possible to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.
III. Experimental Workflow and Safety Diagram
The following diagram illustrates the key stages and safety precautions for handling this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
